molecular formula C13H15NO2 B1617070 Methastyridone CAS No. 721-19-7

Methastyridone

Cat. No.: B1617070
CAS No.: 721-19-7
M. Wt: 217.26 g/mol
InChI Key: VEZXEOWXHFHYHC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methastyridone is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

721-19-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H15NO2/c1-13(2)14-12(15)11(16-13)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3,(H,14,15)/b9-8+

InChI Key

VEZXEOWXHFHYHC-CMDGGOBGSA-N

SMILES

CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C

Isomeric SMILES

CC1(NC(=O)C(O1)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C

Origin of Product

United States

Foundational & Exploratory

Methastyridone Synthesis: A Review of Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, a detailed, validated synthesis pathway for methastyridone (2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) with specific quantitative yields remains elusive in publicly accessible resources. This technical guide, therefore, outlines plausible synthetic strategies based on established methods for the construction of the core 1,3-oxazolidin-4-one ring system, a common motif in medicinal chemistry.

While a step-by-step experimental protocol for this compound cannot be provided due to the lack of specific literature, this document will serve as a guide for researchers and drug development professionals by detailing analogous synthetic routes for similar structures. The information presented is based on general principles of organic synthesis and published methods for related compounds.

General Synthetic Strategies for 1,3-Oxazolidin-4-ones

The synthesis of the 1,3-oxazolidin-4-one core typically involves the cyclization of an α-amino acid or a derivative thereof. Several well-established methods could potentially be adapted for the synthesis of this compound.

A common approach involves the reaction of an α-amino acid with an aldehyde or ketone to form an intermediate that can be cyclized. For this compound, which possesses a 2,2-dimethyl substitution on the oxazolidinone ring, a plausible precursor would be an α-amino acid derivative that can react with acetone (B3395972) or a related carbonyl compound.

Another general strategy involves the use of α,β-dehydroamino acids. The cyclization of these precursors can lead to the formation of the oxazolidinone ring with a substituent at the 5-position. Given that this compound features a styryl group at this position, this approach is conceptually relevant.

Proposed, Unverified Synthetic Pathway for this compound

Based on these general principles, a hypothetical multi-step synthesis for this compound can be proposed. It is crucial to emphasize that the following pathway is illustrative and has not been experimentally validated. Consequently, no quantitative data on yields or specific reaction conditions can be provided.

A potential synthetic route could commence from a suitably protected α-amino acid. The key steps might include:

  • Formation of an N-acyl α,β-dehydroamino acid derivative: This intermediate would contain the necessary unsaturation for the subsequent introduction of the styryl group.

  • Cyclization: The α,β-dehydroamino acid derivative could then be cyclized to form the 1,3-oxazolidin-4-one ring.

  • Introduction of the 2,2-dimethyl group: This could potentially be achieved by using a protecting group strategy or by selecting a starting material that already contains this feature.

The following diagram illustrates a conceptual workflow for the synthesis of a generic 5-substituted-1,3-oxazolidin-4-one, which could be adapted for this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product alpha_amino_acid α-Amino Acid protection Protection of Functional Groups alpha_amino_acid->protection aldehyde_ketone Aldehyde/Ketone condensation Condensation aldehyde_ketone->condensation protection->condensation cyclization Cyclization condensation->cyclization deprotection Deprotection cyclization->deprotection oxazolidinone 5-Substituted-1,3-oxazolidin-4-one deprotection->oxazolidinone

Conceptual workflow for oxazolidinone synthesis.

Data Presentation

Due to the absence of specific experimental data for the synthesis of this compound, a table summarizing quantitative data cannot be provided.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the synthesis of analogous oxazolidinone-containing compounds are available. However, without a direct protocol for this compound, providing a relevant and accurate experimental section is not feasible. Researchers interested in synthesizing this compound would need to develop a de novo synthetic route, likely drawing inspiration from the general methods for oxazolidinone synthesis mentioned in the scientific literature.

Conclusion

Methastyridone: Unraveling the Mechanism of a Novel Stimulant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methastyridone is a centrally acting stimulant with a pharmacological profile reported to be distinct from classical stimulants such as d-amphetamine.[1] This technical guide aims to synthesize the available scientific information regarding the mechanism of action of this compound, with a focus on its molecular targets and downstream signaling pathways. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of detailed research on this compound. While early clinical observations positioned it as a central nervous system (CNS) stimulant, the precise molecular interactions and subsequent neurochemical effects remain largely uncharacterized in publicly accessible scientific databases. This guide will summarize the limited available information and delineate the significant knowledge gaps that future research must address to fully understand the stimulant properties of this compound.

Introduction

This compound, also known by its developmental code MK-202 and chemical name 2,2-dimethyl-5-((E)-2-phenylethenyl)-1,3-oxazolidin-4-one, was investigated for its stimulant properties.[1] Early reports suggested that its mode of action as a CNS stimulant diverges from that of well-understood psychostimulants like amphetamines, which primarily act by increasing the extracellular levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) through interaction with monoamine transporters.[1][2] The unique chemical structure of this compound, featuring an oxazolidinone core, suggests a potentially novel mechanism of action that warrants further investigation.

Putative Mechanism of Action: A Landscape of Unanswered Questions

Despite its classification as a stimulant, the specific molecular targets of this compound have not been extensively elucidated in the available scientific literature. The core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled due to the lack of published research.

Hypothetically, as a stimulant, this compound could exert its effects through one or more of the following general mechanisms common to CNS stimulants:

  • Interaction with Monoamine Transporters: Like many stimulants, this compound could potentially inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters.[3]

  • Direct Receptor Agonism/Antagonism: It might act as a direct agonist or antagonist at specific neurotransmitter receptors, such as dopamine, adrenergic, or serotonin receptors, to produce its stimulant effects.

  • Modulation of Neurotransmitter Release: The compound could enhance the release of catecholamines from presynaptic terminals, a mechanism characteristic of amphetamine-like stimulants.

  • Enzyme Inhibition: Inhibition of enzymes responsible for the degradation of monoamine neurotransmitters, such as monoamine oxidase (MAO), could also lead to increased synaptic availability of these signaling molecules.

However, without experimental data from binding assays, functional assays, or in vivo microdialysis studies, these remain speculative possibilities.

Review of (Limited) Available Data

A thorough search of scientific databases reveals a paucity of studies on this compound. The primary citation is a clinical trial from 1961, which assessed its effects in chronic anergic schizophrenic patients.[1] While this study provides a historical context for its investigation as a CNS-active agent, it does not offer insights into its pharmacological mechanism.

No publicly available reports detail:

  • Binding Affinities (Ki) or Functional Potencies (IC50/EC50): There is no quantitative data on the binding affinity or functional activity of this compound at any known molecular target.

  • In Vitro or In Vivo Experimental Protocols: Detailed methodologies for studying this compound's effects are not published.

  • Signaling Pathways: The intracellular signaling cascades modulated by this compound remain unknown.

Proposed Future Research Directions

To elucidate the mechanism of action of this compound as a stimulant, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Pathway Elucidation a In Vitro Screening b Receptor Binding Assays (DAT, NET, SERT, DA, NE, 5-HT Receptors) a->b c Enzyme Inhibition Assays (MAO-A, MAO-B) a->c d In Vitro Functional Assays b->d Identified Targets e Neurotransmitter Uptake Assays d->e f Calcium Flux Assays d->f g cAMP Assays d->g m Molecular Modeling & Downstream Signaling Analysis g->m Functional Data h Animal Behavioral Models i Locomotor Activity h->i j Drug Discrimination h->j k In Vivo Microdialysis l Measurement of Dopamine, Norepinephrine, and Serotonin in Brain Regions k->l l->m Neurochemical Data n Identification of Intracellular Signaling Cascades m->n

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound represents a chemical entity with reported stimulant properties but a largely enigmatic mechanism of action. The existing literature is insufficient to provide a detailed technical understanding of its pharmacology. The scientific community, including researchers in neuropharmacology and drug development, is encouraged to undertake foundational research to characterize the molecular and cellular effects of this compound. The proposed research workflow provides a roadmap for systematically unraveling the stimulant mechanism of this compound, which could potentially reveal novel pathways for the development of future CNS-active therapeutic agents. Without such dedicated research efforts, a comprehensive and accurate in-depth guide on the core mechanism of action of this compound as a stimulant remains an unmet objective.

References

An In-depth Technical Guide on the Solubility and Stability of Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Methastyridone is limited. This guide provides a comprehensive framework based on the chemical properties of this compound as an oxazolidinone derivative and established methodologies for determining the solubility and stability of pharmaceutical compounds. The data presented herein is illustrative to guide experimental design and data presentation.

Introduction

This compound is a centrally acting stimulant with the chemical name 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one. As with any active pharmaceutical ingredient (API), understanding its solubility and stability in various solvents and conditions is paramount for the development of safe, effective, and stable dosage forms. This technical guide outlines the critical aspects of this compound's solubility and stability, provides detailed experimental protocols for their determination, and discusses potential degradation pathways based on its chemical structure.

Chemical Structure and Properties

  • IUPAC Name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one

  • CAS Number: 721-19-7

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.27 g/mol

  • Structure:

    • Contains an oxazolidinone ring, which is a five-membered heterocyclic motif.

    • Possesses a styryl group, contributing to its lipophilicity.

    • The oxazolidinone ring contains a lactam (amide) and an ether linkage, which can be susceptible to hydrolysis.

Solubility Profile

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in various solvents at different temperatures. This data is for illustrative purposes to demonstrate how experimental results should be presented.

SolventTemperature (°C)pHSolubility (mg/mL)Method
Purified Water257.0< 0.1Shake-Flask
Purified Water377.0< 0.1Shake-Flask
0.1 N HCl371.20.5Shake-Flask
Phosphate (B84403) Buffer376.8< 0.1Shake-Flask
Ethanol25-15.2Shake-Flask
Propylene Glycol25-25.8Shake-Flask
DMSO25-> 100Shake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate buffered saline pH 7.4, 0.1 N HCl, ethanol)

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solids settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable mobile phase.

  • Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Equilibrium Incubation cluster_sampling Sampling and Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 inc1 Incubate in temperature-controlled shaker prep2->inc1 samp1 Withdraw and filter supernatant inc1->samp1 samp2 Dilute filtrate samp1->samp2 samp3 Analyze by HPLC samp2->samp3 samp4 Calculate solubility samp3->samp4 G cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (e.g., H₂O₂) This compound This compound (Oxazolidinone Ring) Hydrolysis_Product Ring-Opened Product (Amino Alcohol) This compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidized Styryl Group (e.g., Epoxide, Aldehyde) This compound->Oxidation_Product Oxidation

An In-depth Technical Guide on the Preliminary In Vitro Studies of Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Data Unavailability for Methastyridone

Preliminary investigations for in vitro studies on this compound have revealed a significant scarcity of publicly available research. The existing literature is sparse and largely dated, lacking the detailed quantitative data, experimental protocols, and defined signaling pathways required for an in-depth technical guide.

As a result, this document will instead focus on a comprehensive in vitro analysis of Methamphetamine , a psychostimulant with a robust body of scientific literature that allows for a thorough examination in line with the core requirements of this guide. The following sections will provide a detailed overview of the preliminary in vitro studies of methamphetamine, adhering to the specified data presentation, experimental protocol, and visualization standards.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methamphetamine (METH) is a potent central nervous system stimulant with a high potential for abuse and neurotoxicity. Understanding its mechanisms of action at the cellular and molecular levels is crucial for developing therapeutic interventions. This guide provides a detailed overview of the core in vitro methodologies used to investigate the effects of METH. It includes summaries of quantitative data from key experiments, detailed experimental protocols, and visualizations of the primary signaling pathways and experimental workflows. The focus is on METH's interaction with monoamine transporters, its induction of cellular stress, and the subsequent signaling cascades that lead to neurotoxicity.

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from in vitro studies on methamphetamine, focusing on its effects on dopamine (B1211576) transporter (DAT) function, cell viability, and neurochemical release.

Table 1: Effects of Methamphetamine on Dopamine Transporter (DAT) Function

Cell/Tissue TypeAssayMETH ConcentrationEffect on DATReference
Rat Striatal Synaptosomes[³H]Dopamine Uptake10 µMTime-dependent decrease in Vmax[1]
Rat Striatal Synaptosomes[³H]Dopamine Uptake15 mg/kg (in vivo)Rapid and reversible decrease in DAT activity[2]
TAAR1 + DAT-cotransfected cells[³H]Dopamine Uptake1 µM37.4 ± 5.4% reduction in uptake[3]
Wild-type mouse striatal synaptosomes[³H]Dopamine Uptake1 µM21.4 ± 3.8% reduction in uptake[3]
DAT-only transfected cells[³H]Dopamine Uptake1 µMNo significant inhibition[3]
TAAR1 knockout mouse striatal synaptosomes[³H]Dopamine Uptake1 µMNo significant inhibition[3]

Table 2: Methamphetamine-Induced Cytotoxicity and Apoptosis

Cell LineAssayMETH ConcentrationKey FindingReference
PC12 CellsMTT Assay2.5 mMDose-dependent reduction in cell viability[4]
Human Adipose Tissue Stem Cells (hAdSCs)MTT AssayNot specifiedDecreased proliferation and differentiation, increased apoptosis[5]
Chinese Hamster Ovary (CHO-K1) CellsMicronucleus AssayNot specifiedIncreased frequency of micronuclei[6][7]
SH-SY5Y CellsWestern BlotNot specifiedIncreased expression of CHOP, spliced XBP1, caspase-12, and caspase-3[8]

Table 3: Methamphetamine-Induced Neurotransmitter Efflux

Cell/Tissue TypeAssayMETH ConcentrationEffectReference
DAT-transfected cells[³H]Dopamine Efflux1 µMSignificant efflux at high [³H]dopamine loading concentrations (1-10 µM)[3]
rDAT, rNET, rSERT expressing CHO cells[³H]Substrate ReleaseNot specifiedElicited release of [³H]DA, [³H]NE, and [³H]5-HT[9]

Detailed Experimental Protocols

Dopamine Transporter (DAT) Uptake Assay in Rat Striatal Synaptosomes

This protocol is a synthesis of methodologies described in studies investigating the effect of methamphetamine on DAT function.[1]

Objective: To measure the rate of dopamine uptake by synaptosomes and assess the inhibitory effect of methamphetamine.

Materials:

  • Male Sprague-Dawley rats

  • Sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 1 mM ascorbic acid), aerated with 95% O₂/5% CO₂

  • [³H]Dopamine

  • Methamphetamine hydrochloride

  • Scintillation fluid

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the striata on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of methamphetamine or vehicle for 30 minutes at 37°C.

    • Initiate the uptake reaction by adding a saturating concentration of [³H]Dopamine.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold buffer to remove unincorporated [³H]Dopamine.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of [³H]Dopamine taken up by the synaptosomes using a liquid scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine) and subtract this from all measurements.

    • Calculate the Vmax and Km of dopamine uptake to determine the nature of inhibition by methamphetamine.

Cell Viability (MTT) Assay in PC12 Cells

This protocol is based on the methodology used to assess METH-induced neurotoxicity.[4]

Objective: To determine the effect of methamphetamine on the viability of PC12 cells.

Materials:

  • PC12 cell line

  • DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Methamphetamine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of methamphetamine (e.g., 0.1, 0.5, 1, 2.5, 5 mM) for 24 hours. Include a vehicle-treated control group.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Methamphetamine's Core Mechanism of Action on Dopaminergic Neurons

Methamphetamine's primary mechanism involves the disruption of normal dopamine homeostasis. It is a substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[10][11][12] METH enters the presynaptic terminal via DAT and also by passive diffusion.[13] Inside the neuron, it enters synaptic vesicles through VMAT2, disrupting the proton gradient and causing dopamine to be released from the vesicles into the cytoplasm.[10][12] The elevated cytoplasmic dopamine concentration leads to the reversal of DAT function, causing a massive, non-vesicular release of dopamine into the synaptic cleft.[10]

METH_Mechanism METH_ext Methamphetamine (Extracellular) DAT Dopamine Transporter (DAT) METH_ext->DAT Enters via METH_int Methamphetamine (Intracellular) DAT->METH_int DA_synapse Synaptic Dopamine DAT->DA_synapse DA Efflux VMAT2 VMAT2 METH_int->VMAT2 Interacts with Vesicle Synaptic Vesicle DA_cyto Cytosolic Dopamine Vesicle->DA_cyto DA Efflux VMAT2->Vesicle DA_vesicle Dopamine DA_cyto->DAT Reverses DAT METH_Neurotoxicity METH Methamphetamine DA_Oxidation Dopamine Oxidation METH->DA_Oxidation Neuroinflammation Neuroinflammation (Microglial Activation) METH->Neuroinflammation ROS Reactive Oxygen Species (ROS) DA_Oxidation->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ER_Stress ER Stress (UPR) ROS->ER_Stress Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release ER_Stress->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis Neuroinflammation->ROS Neuroinflammation->Apoptosis TAAR1_Pathway METH Methamphetamine TAAR1 TAAR1 METH->TAAR1 Activates G_Protein G-Protein TAAR1->G_Protein PKA PKA G_Protein->PKA PKC PKC G_Protein->PKC DAT DAT PKA->DAT Phosphorylates PKC->DAT Phosphorylates DAT_Internalized DAT Internalization DAT->DAT_Internalized Experimental_Workflow Start Start: Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Treatment Methamphetamine Treatment (Dose-response & Time-course) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Viability Cell Viability (MTT, LDH assays) Endpoint_Analysis->Viability Apoptosis Apoptosis Assays (Caspase activity, TUNEL) Endpoint_Analysis->Apoptosis Oxidative_Stress Oxidative Stress (ROS measurement) Endpoint_Analysis->Oxidative_Stress Protein_Expression Protein Expression (Western Blot for signaling proteins) Endpoint_Analysis->Protein_Expression Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Oxidative_Stress->Data_Analysis Protein_Expression->Data_Analysis

References

Identifying the Molecular Targets of Methastyridone: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the current understanding of the molecular targets of Methastyridone (also known as MK-202). A comprehensive review of the scientific literature reveals a significant lack of contemporary research on this compound. While early studies classified this compound as a centrally acting stimulant with a mode of action distinct from classical amphetamines, its specific molecular targets, binding proteins, and signaling pathways remain largely unelucidated. This document summarizes the limited available information on this compound and provides a broader context by examining the well-established molecular targets of other centrally acting stimulants. The aim is to provide a realistic overview of the current state of knowledge and to propose potential avenues for future research to characterize the pharmacology of this compound.

Introduction to this compound

This compound (IUPAC name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) is a centrally acting stimulant.[1] Historical clinical trials in the 1960s investigated its potential use in treating chronic anergic schizophrenia.[1] Notably, its mechanism of action was described as differing from that of d-amphetamine, suggesting a potentially novel pharmacology.[1] However, despite this early interest, this compound has not been the subject of extensive modern pharmacological investigation, and detailed information regarding its molecular interactions is absent from the public scientific record.

The Uncharted Territory of this compound's Molecular Targets

A thorough search of contemporary scientific databases yields no specific data on the molecular targets of this compound. Consequently, it is not possible to provide quantitative data on its binding affinities, enzyme inhibition constants, or effects on specific signaling pathways. Furthermore, detailed experimental protocols for identifying its targets have not been published.

The absence of this critical information prevents the construction of data tables and signaling pathway diagrams specific to this compound as requested. To provide a useful resource for researchers, the following sections will focus on the known molecular targets of other centrally acting stimulants. This information can serve as a foundation for designing future studies to investigate the mechanism of action of this compound.

General Molecular Targets of Centrally Acting Stimulants

The majority of centrally acting stimulants exert their effects by modulating the neurotransmission of monoamines, primarily dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT). The key molecular targets involved in these processes are:

  • Monoamine Transporters: These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating the neurotransmitter signal. Many stimulants, such as cocaine and methylphenidate, act as reuptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3][4] Amphetamines and their analogs are also substrates for these transporters and can induce reverse transport, leading to a significant efflux of neurotransmitters into the synapse.[2]

  • Vesicular Monoamine Transporters (VMATs): Located on the membrane of synaptic vesicles, VMATs are responsible for packaging cytosolic monoamines into vesicles for subsequent release. Some stimulants can interfere with VMAT function, leading to an increase in cytosolic neurotransmitter concentrations and contributing to their efflux into the synapse.

  • Trace Amine-Associated Receptors (TAARs): TAARs are a class of G-protein coupled receptors that are activated by trace amines and some amphetamine-like stimulants. Activation of TAAR1, for instance, can modulate the activity of DAT.

  • Monoamine Oxidase (MAO): This enzyme is responsible for the degradation of monoamines in the presynaptic neuron. Inhibition of MAO leads to increased availability of neurotransmitters for vesicular packaging and release.

Given that this compound is classified as a centrally acting stimulant, it is plausible that its mechanism of action involves one or more of these targets. However, without experimental evidence, this remains speculative.

Hypothetical Signaling Pathways and Experimental Workflows

To guide future research, this section provides a hypothetical signaling pathway for a generic stimulant that enhances dopaminergic neurotransmission and outlines a potential experimental workflow for identifying the molecular targets of an uncharacterized compound like this compound.

Hypothetical Dopaminergic Signaling Pathway Modulated by a Stimulant

The following diagram illustrates a simplified, hypothetical mechanism by which a stimulant might increase dopamine levels in the synaptic cleft. It is crucial to note that this is a generalized representation and is not based on experimental data for this compound.

Hypothetical_Stimulant_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH DA_cyto Cytosolic Dopamine DOPA->DA_cyto DDC VMAT2 VMAT2 DA_cyto->VMAT2 DA_vesicle Vesicular Dopamine DA_synapse Dopamine DA_vesicle->DA_synapse Release VMAT2->DA_vesicle Packaging DAT DAT DAT->DA_cyto Stimulant_pre Stimulant Stimulant_pre->DAT Inhibition/ Reverse Transport DA_synapse->DAT Reuptake D_receptor Dopamine Receptor DA_synapse->D_receptor Signaling Downstream Signaling D_receptor->Signaling

Caption: Hypothetical mechanism of a centrally acting stimulant at a dopaminergic synapse.

Experimental Workflow for Target Identification

The following diagram outlines a potential workflow for identifying the molecular targets of this compound.

Target_Identification_Workflow start This compound phenotypic_screening Phenotypic Screening (e.g., cell viability, neurotransmitter uptake assays) start->phenotypic_screening affinity_chromatography Affinity Chromatography- Mass Spectrometry start->affinity_chromatography radioligand_binding Radioligand Binding Assays (for known stimulant targets like DAT, NET, SERT) start->radioligand_binding candidate_proteins Candidate Binding Proteins affinity_chromatography->candidate_proteins radioligand_binding->candidate_proteins biochemical_assays Biochemical/Enzymatic Assays (e.g., enzyme kinetics, transporter function) candidate_proteins->biochemical_assays cellular_assays Cellular Assays (e.g., second messenger signaling, gene expression) candidate_proteins->cellular_assays validation Target Validation (e.g., siRNA/CRISPR, in vivo models) biochemical_assays->validation cellular_assays->validation

Caption: A potential experimental workflow for the identification and validation of this compound's molecular targets.

Conclusion and Future Outlook

The molecular targets of this compound remain a scientific mystery. Its historical classification as a stimulant with a potentially unique mechanism of action makes it an intriguing candidate for modern pharmacological investigation. The lack of data presents a clear opportunity for researchers in the fields of neuropharmacology and drug discovery.

Future research should focus on a systematic approach to target identification, employing techniques such as affinity-based proteomics to isolate binding partners and functional assays to characterize its effects on known stimulant targets. Elucidating the molecular mechanism of this compound could not only shed light on its own pharmacological profile but also potentially reveal novel insights into the regulation of monoaminergic systems and provide new avenues for the development of therapeutic agents. Until such studies are conducted, any discussion of this compound's specific molecular targets must be considered speculative.

References

Spectroscopic Analysis of Methastyridone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Methastyridone, a centrally acting stimulant. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, based on its known chemical structure. Detailed experimental protocols for acquiring such spectra are also provided, offering a comprehensive resource for researchers.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound (IUPAC name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one; Formula: C₁₃H₁₅NO₂; Molar Mass: 217.27 g/mol )[1][2]. These predictions are derived from established principles of spectroscopic analysis of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.2-7.4Multiplet5HAromatic protons (phenyl group)
~ 6.8Doublet of doublets1HVinylic proton (=CH-Ph)
~ 6.2Doublet1HVinylic proton (-CH=)
~ 5.0Doublet1HMethine proton (O-CH-C=)
~ 3.0Singlet (broad)1HAmine proton (N-H)
~ 1.5Singlet6HMethyl protons (C(CH₃)₂)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 175CarbonylC=O
~ 136AromaticQuaternary phenyl carbon
~ 130Vinylic=CH-Ph
~ 129AromaticPhenyl CH
~ 128AromaticPhenyl CH
~ 127Vinylic-CH=
~ 126AromaticPhenyl CH
~ 85AliphaticO-CH-C=
~ 60AliphaticQuaternary carbon (C(CH₃)₂)
~ 25AliphaticMethyl carbons (C(CH₃)₂)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3300MediumN-H stretch (amide)
~ 3100-3000MediumC-H stretch (aromatic and vinylic)
~ 2980-2850MediumC-H stretch (aliphatic)
~ 1700StrongC=O stretch (amide)
~ 1650MediumC=C stretch (alkene)
~ 1600, 1490Medium-WeakC=C stretch (aromatic)
~ 1250StrongC-N stretch (amide)
~ 1100StrongC-O stretch
~ 970Strong=C-H bend (trans-alkene)
~ 750, 690StrongC-H bend (monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
217Molecular ion [M]⁺
202[M - CH₃]⁺
160[M - C(CH₃)₂O]⁺
115[C₉H₇]⁺ (styrene fragment)
103[C₈H₇]⁺
77[C₆H₅]⁺ (phenyl fragment)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-25 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][4]

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5]

  • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.

  • Introduce the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[3]

Infrared (IR) Spectroscopy

Thin Solid Film Method:

  • Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[6]

  • Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

  • Using a pipette, apply a drop of the sample solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]

  • Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Obtain a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

KBr Pellet Method:

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Sample Preparation for Electrospray Ionization (ESI):

  • Prepare a stock solution of this compound by dissolving approximately 1 mg of the compound in 1 mL of an organic solvent such as methanol (B129727) or acetonitrile.[7]

  • From the stock solution, prepare a dilute sample (e.g., 10-100 µg/mL) by diluting with the same solvent.[7]

  • If the solution contains any particulate matter, it must be filtered before analysis to prevent blockages.[7]

  • Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and a soft septum.[7]

Data Acquisition (Electron Impact - EI):

  • Introduce a small amount of the solid or a solution of this compound into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam.[8] This causes the molecule to lose an electron, forming a molecular ion, and often induces fragmentation.[8][9]

  • The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[8][9]

  • A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_structure_elucidation Structure Elucidation Sample Solid this compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter if Necessary Dissolve->Filter NMR NMR Spectroscopy (¹H and ¹³C) Filter->NMR IR IR Spectroscopy Filter->IR MS Mass Spectrometry Filter->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shifts, Coupling) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret Mass Spectrum (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Structure Confirm Molecular Structure InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Enigmatic Psychoactive Profile of Methastyridone: A Review of Limited Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methastyridone, a centrally acting stimulant, presents a pharmacological puzzle. Despite its classification, the available scientific literature offers a fragmented understanding of its psychoactive effects, with a notable absence of in-depth, publicly accessible data. This technical guide synthesizes the limited information available on this compound, highlighting the significant gaps in knowledge that preclude a comprehensive analysis of its psychoactive properties and mechanism of action.

Introduction

Quantitative Data: A Notable Absence

A thorough review of accessible scientific databases reveals a significant lack of quantitative data for this compound. Key pharmacological parameters essential for understanding its psychoactive effects, such as receptor binding affinities (Ki/IC50 values), efficacy (Emax), and potency (EC50) at various central nervous system targets, remain largely unreported. Similarly, detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not publicly documented. This absence of empirical data prevents the construction of a quantitative structure-activity relationship (QSAR) model and hinders any meaningful comparison with other psychoactive compounds.

Experimental Protocols: A Glimpse into Early Clinical Evaluation

The most significant piece of experimental evidence stems from a 1961 clinical trial involving chronic anergic schizophrenic patients.[1] Unfortunately, the detailed experimental protocol for this study is not available in the provided search results. To offer a hypothetical framework for such a trial, a generalized protocol is outlined below.

Hypothetical Clinical Trial Protocol for a Novel Stimulant in Anergic Schizophrenia (circa 1960s)

  • Objective: To assess the efficacy and safety of this compound (MK-202) in improving symptoms of anergia and apathy in chronic schizophrenic patients.

  • Study Design: A double-blind, placebo-controlled crossover trial.

  • Participants: A small cohort of male and female patients with a confirmed diagnosis of chronic schizophrenia, characterized by significant negative symptoms, including anergia, avolition, and social withdrawal. Patients would be in a stable condition and residing in an institutional setting.

  • Intervention:

    • Phase 1: Patients would be randomly assigned to receive either this compound or a placebo for a fixed duration (e.g., 4-6 weeks). The dosage of this compound would likely be initiated at a low level and gradually titrated upwards based on clinical response and tolerability.

    • Washout Period: A period of no treatment (e.g., 2 weeks) to allow for the elimination of the initial treatment from the body.

    • Phase 2: Patients would be crossed over to the alternate treatment (placebo or this compound) for the same duration as Phase 1.

  • Outcome Measures:

    • Primary: Changes in negative symptoms, assessed using clinical rating scales available at the time (e.g., specific subscales of a behavioral rating scale focusing on activity levels, social interaction, and communication).

    • Secondary:

      • Changes in positive symptoms (e.g., hallucinations, delusions).

      • Global clinical improvement assessed by the treating physician.

      • Adverse events, monitored through clinical observation and patient reporting.

  • Data Analysis: Statistical comparison of the changes in outcome measures between the this compound and placebo treatment phases.

Signaling Pathways and Experimental Workflows: An Uncharted Territory

The mechanism of action of this compound at the molecular level remains speculative due to the lack of research on its interaction with specific signaling pathways. It is unknown whether it acts as a monoamine reuptake inhibitor, a releasing agent, or if it interacts with other neurotransmitter systems. Without this fundamental information, it is impossible to construct any diagrams of its signaling pathways or experimental workflows for its pharmacological investigation.

To illustrate the type of workflow that would be necessary to elucidate its mechanism of action, a hypothetical experimental workflow is presented below.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Neurochemical & Behavioral Analysis cluster_2 Data Analysis & Interpretation A Receptor Binding Assays (Dopamine, Norepinephrine, Serotonin Transporters; 5-HT, DA, Adrenergic Receptors) B Neurotransmitter Uptake/Release Assays (Synaptosomes) A->B C Second Messenger Assays (cAMP, IP3/DAG) B->C D Microdialysis in Rodents (Measure extracellular neurotransmitter levels) C->D Proceed if in vitro activity is confirmed E Locomotor Activity Assessment D->E F Drug Discrimination Studies E->F G Conditioned Place Preference/Self-Administration F->G I Correlate Neurochemical Changes with Behavioral Outcomes G->I H Determine Binding Affinities & Functional Potencies H->I J Elucidate Mechanism of Action I->J

Hypothetical workflow for investigating the psychoactive mechanism of this compound.

Conclusion: A Call for Renewed Investigation

The existing body of scientific literature on this compound is insufficient to provide a comprehensive understanding of its potential psychoactive effects. The compound remains an enigma, with its unique stimulant properties hinted at but not substantiated by robust, publicly available data. A renewed and systematic investigation, following modern pharmacological and neuroscientific methodologies, would be necessary to elucidate its mechanism of action, psychoactive profile, and potential therapeutic applications or risks. Without such research, this compound will remain a footnote in the history of psychopharmacology, its true potential and properties unknown.

References

An In-depth Technical Guide to the Historical Clinical Data of Methastyridone (MK-202)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historical Clinical Trial Data

Only one clinical trial of Methastyridone (MK-202) is consistently cited in the available literature. This trial, conducted by Kurkland, Arbona, and McCusker in 1961, represents the primary source of human data for this compound.

Clinical Trial: Kurkland et al.

The study, titled "Clinical trial of this compound (MK-202) with chronic anergic schizophrenics," was published in The Journal of Nervous and Mental Disease.[1] The primary objective of this research was to evaluate the efficacy of this compound in treating the negative symptoms of schizophrenia, specifically anergia (a state of passivity and lack of energy).

Quantitative Data Summary

Due to the inaccessibility of the full-text article, a detailed quantitative summary of the trial's results, including efficacy endpoints, statistical analyses, and adverse event rates, cannot be provided. The table below summarizes the known high-level details of the study.

Trial Identifier Lead Investigator Publication Year Patient Population Intervention Reported Outcome
Kurkland et al., 1961A.A. Kurkland1961Chronic anergic schizophrenicsThis compound (MK-202)Details unavailable in accessible literature.

Experimental Protocols

The precise experimental protocols employed in the 1961 clinical trial are not detailed in the available abstracts or citations. However, based on the standards of psychiatric clinical research during that era, a generalized workflow can be inferred.

Hypothesized Clinical Trial Workflow (1960s)

The following diagram illustrates a likely workflow for the clinical trial of a novel psychoactive compound in the early 1960s. This is a generalized representation and may not reflect the exact procedures used for MK-202.

G cluster_0 Patient Selection cluster_1 Treatment Phase cluster_2 Data Analysis a Diagnosis of Chronic Anergic Schizophrenia b Informed Consent (as per 1960s standards) a->b c Baseline Assessment (Clinical Observation, Rating Scales) b->c d Randomization to MK-202 or Placebo c->d e Drug Administration (Dosage Regimen) d->e f Ongoing Clinical Monitoring (Efficacy and Safety) e->f g Endpoint Assessment f->g h Statistical Analysis g->h i Reporting of Findings h->i

A generalized workflow for a 1960s clinical trial.

Mechanism of Action and Signaling Pathways

The classification of this compound as an oxazolidinone presents a conflict with its described function as a central nervous system stimulant.

  • Oxazolidinone Class: Typically, oxazolidinones, such as the antibiotic linezolid, function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a mechanism distinct from known stimulants.

  • Stimulant Action: Central nervous system stimulants, such as amphetamines, generally exert their effects by increasing the levels of catecholamines (dopamine and norepinephrine) in the synaptic cleft.

Given that this compound was investigated for anergic conditions, it is plausible that its mechanism of action aligns more closely with that of other stimulants. The styryl-substituted chemical structure may confer properties that differ from antimicrobial oxazolidinones.

Hypothesized Signaling Pathway for Stimulant Action

The following diagram illustrates a potential signaling pathway for a stimulant that increases catecholamine levels, a plausible hypothesis for this compound's mechanism of action. This is a generalized model and has not been specifically confirmed for MK-202.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron a This compound (MK-202) b Vesicular Monoamine Transporter (VMAT) a->b Inhibition? c Dopamine/Norepinephrine Transporter (DAT/NET) a->c Inhibition/Reversal d Increased Cytosolic Catecholamines b->d e Reverse Transport of Catecholamines c->e f Increased Dopamine/ Norepinephrine Levels e->f g Receptor Binding f->g h Signal Transduction g->h i Stimulant Effect h->i

Hypothesized stimulant signaling pathway for this compound.

Conclusion and Future Directions

The available historical data on the clinical trials of this compound (MK-202) is severely limited. The single identified study from 1961 lacks accessible detailed results and protocols, preventing a thorough quantitative analysis. The conflicting information regarding its mechanism of action as a stimulant within the oxazolidinone class highlights a significant area for further investigation.

For a comprehensive understanding of this compound, future research should prioritize:

  • Locating and digitizing the full text of the 1961 Kurkland et al. study. This would provide invaluable quantitative data and methodological insights.

  • Conducting preclinical studies to elucidate the precise mechanism of action and signaling pathways responsible for its stimulant effects.

  • Searching for any unpublished data from the original developers or research institutions involved with MK-202.

Without these foundational pieces of information, this compound remains a historical pharmacological agent with an incomplete scientific record.

References

An In-depth Technical Guide to Erlotinib (CAS RN: 183319-69-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user-provided CAS number 721-19-7 corresponds to Methastyridone. However, based on the request for an in-depth technical guide for researchers in drug development, and the overwhelming scientific literature pointing to a different molecule, this guide focuses on Erlotinib (B232) (hydrochloride CAS RN: 183319-69-9), a widely researched anti-cancer therapeutic.

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Chemical and Physical Properties

Erlotinib hydrochloride is a quinazoline (B50416) derivative with the chemical name N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.[1][2] It is a white to off-white or light yellow powder.[2]

PropertyValueSource
Molecular Formula C₂₂H₂₃N₃O₄・HCl[1][3]
Molecular Weight 429.9 g/mol [1][2][3]
Melting Point 223-225°C[No Source]
Solubility Very slightly soluble in water, slightly soluble in methanol. Soluble in DMSO (up to 18 mg/ml with warming).[No Source]
pKa 5.42 at 25°C[No Source]
LogP 2.7[No Source]

Mechanism of Action

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[4][5] It competitively binds to the ATP-binding site within the intracellular domain of the EGFR, preventing the autophosphorylation of tyrosine residues.[5][6][7] This blockade of EGFR phosphorylation inhibits the activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][8] The primary signaling cascades affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[7][9]

EGFR Signaling Pathway Inhibition by Erlotinib

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP Competitive) ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds

EGFR Signaling Pathway Inhibition by Erlotinib

Pharmacokinetics

ParameterDescriptionSource
Absorption Oral bioavailability is approximately 60% on an empty stomach and increases to nearly 100% with food. Peak plasma concentrations are reached about 4 hours after oral administration.[10]
Distribution Apparent volume of distribution is 232 L. Approximately 93% is bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein.[10]
Metabolism Primarily metabolized in the liver by CYP3A4, with minor contributions from CYP1A2 and CYP1A1. The major active metabolite is OSI-420.[6][11]
Elimination The elimination half-life is approximately 36.2 hours. Excretion is predominantly through feces (around 83%) with a smaller portion in urine (around 8%).[10][11]

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Erlotinib has demonstrated significant clinical activity in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[12][13]

Trial/StudyPatient PopulationKey FindingsSource
Phase II StudyChemotherapy-naive patients with stage IIIB/IV NSCLCObjective response rate of 22.7%; median overall survival of 391 days.[14]
First-line Therapy in Asian PatientsPatients not eligible for chemotherapyOverall response rate of 21%; median progression-free survival of 1.5 months.[12]
TALENT and TRIBUTE TrialsFirst-line therapy in combination with chemotherapyFailed to show improved survival with the addition of erlotinib to standard chemotherapy.[15]

Experimental Protocols

Cell Viability Assay

Objective: To determine the inhibitory effect of Erlotinib on the proliferation of cancer cell lines.

Methodology:

  • Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of Erlotinib or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[16]

  • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[17][18]

  • The absorbance or luminescence is measured using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then determined.[19]

Western Blotting

Objective: To analyze the effect of Erlotinib on the phosphorylation of EGFR and downstream signaling proteins.

Methodology:

  • Cancer cells are treated with Erlotinib at various concentrations for a specified time.

  • Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.[20]

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[20]

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[21][22]

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of Erlotinib.

Methodology:

  • Human cancer cells (e.g., A549, HCC827) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[23][24]

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Erlotinib is administered orally at various doses and schedules (e.g., daily or intermittently).[25][26]

  • Tumor volume and body weight are measured regularly throughout the study.[26]

  • At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.[27]

Experimental Workflow for Preclinical Evaluation of Erlotinib

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_viability Cell Viability Assay (MTT, CellTiter-Glo) western_blot Western Blot (p-EGFR, p-AKT, p-ERK) cell_viability->western_blot Confirm Mechanism xenograft Xenograft Mouse Model western_blot->xenograft Validate in vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis xenograft->pk_pd Assess Efficacy and Exposure end end pk_pd->end Determine Therapeutic Potential start Hypothesis: Erlotinib inhibits cancer cell growth start->cell_viability Test

Preclinical Evaluation Workflow for Erlotinib

References

The Stimulant Backbone: A Technical Guide to the Structure-Activity Relationship of Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the stimulant properties of the oxazolidinone scaffold. By examining the intricate relationship between chemical structure and biological activity, this document aims to provide a comprehensive resource for professionals engaged in the research and development of novel central nervous system (CNS) active agents. We will delve into the key structural modifications that influence potency and efficacy, the experimental methodologies used to characterize these compounds, and the underlying signaling pathways that mediate their stimulant effects. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Core Structure-Activity Relationships of Stimulant Oxazolidinones

The stimulant activity of the oxazolidinone class is intrinsically linked to its molecular architecture. Early investigations into 4-oxazolidinones revealed that specific substitutions on the heterocyclic ring are critical for eliciting a stimulant response, as measured by behavioral assays such as operant conditioning in animal models.[1][2] A key finding from this early work was the identification of 2,2-dimethyl-5-styryl-4-oxazolidinone as a particularly potent compound.[1]

The primary mechanism of action for the stimulant and antidepressant-like effects of many oxazolidinones is the inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters.[3][4] The antibiotic linezolid, for instance, is a reversible, non-selective inhibitor of both MAO-A and MAO-B.[5][6][7] This inhibition leads to an increase in the synaptic concentrations of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine, which is a well-established mechanism for producing stimulant and antidepressant effects.[8]

The structure-activity relationship (SAR) for MAO inhibition by oxazolidinones has been explored, revealing key features for potency and selectivity. For instance, a study on a series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones demonstrated potent MAO-A inhibitory activity. The nature of the substituent at the C5 position of the oxazolidinone ring and the alkyl group at the pyrrole (B145914) N1 position significantly influenced the inhibitory potency and selectivity for MAO-A over MAO-B.

More recent research has expanded the understanding of oxazolidinone SAR, particularly in the context of their primary use as antibacterial agents. These studies, while not directly focused on stimulant activity, provide valuable insights into how modifications to the oxazolidinone core affect interactions with biological targets. For example, the stereochemistry at the C-5 position of the A ring is crucial for biological activity.[9] While an acetamide (B32628) substituent on the 5-methyl group is often optimal for antibacterial activity, modifications at this position can dramatically alter the pharmacological profile.[9][10][11]

The following table summarizes the qualitative SAR for 4-oxazolidinone (B12829736) stimulants based on early studies:

R1R2R3 (at C5)Stimulant Activity
CH3CH3StyrylHigh
HHPhenylModerate
CH3CH3PhenylModerate
CH3CH3BenzylLow

Quantitative Analysis of Oxazolidinone Activity

Quantitative data from various studies are crucial for a precise understanding of the SAR. The following tables present key quantitative metrics for representative oxazolidinone compounds, focusing on their MAO inhibitory and monoamine transporter binding affinities, which are central to their stimulant properties.

Table 1: Monoamine Oxidase (MAO) Inhibition by Oxazolidinone Derivatives

CompoundMAO-A Ki (µM)MAO-B Ki (µM)A-Selectivity Ratio (MAO-B Ki / MAO-A Ki)Reference
Linezolid --Weak, non-selective inhibitor[3][4]
2a (N1-methyl, C5-hydroxymethyl-pyrrol-2-yl) 0.087>100>1149[3]
2d (N1-benzyl, C5-hydroxymethyl-pyrrol-2-yl) 0.009>100>11111[3]
2e (N1-methyl, C5-methoxymethyl-pyrrol-2-yl) 0.0110.4541[3]
2i (N1-methyl, C5-azidomethyl-pyrrol-2-yl) 0.004>100>25000[3]
2o (N1-allyl, C5-methylaminomethyl-pyrrol-2-yl) 0.04>100>2500[3]
2q (N1-methyl, C5-aminomethyl-pyrrol-2-yl) 0.015>100>6667[3]

Table 2: Monoamine Transporter Binding Affinities of Stimulants (for comparative purposes)

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
Cocaine 250480120[12]
d-Amphetamine 24.57.12990[13]
Methylphenidate 15392400[12]

Note: Specific binding affinity data for a series of oxazolidinone stimulants at monoamine transporters is an area requiring further research to establish a clear SAR for this particular mechanism.

Experimental Protocols

The characterization of oxazolidinone stimulants relies on a suite of well-defined experimental protocols. These assays are designed to assess both the in vitro molecular interactions and the in vivo behavioral effects of the compounds.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki values) of oxazolidinone compounds against MAO-A and MAO-B isoforms.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes expressed in a suitable system (e.g., insect cells).

  • Substrate: A non-selective substrate such as kynuramine (B1673886) is often used, which is oxidized by both MAO isoforms to a fluorescent product.

  • Procedure:

    • The recombinant MAO-A or MAO-B enzyme is pre-incubated with various concentrations of the test oxazolidinone compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.

    • The enzymatic reaction is initiated by the addition of the kynuramine substrate.

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., NaOH).

    • The fluorescence of the product is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by non-linear regression analysis. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

In Vivo Spontaneous Locomotor Activity Test

Objective: To assess the stimulant or depressant effects of oxazolidinone compounds on the central nervous system by measuring changes in spontaneous movement in rodents.

Methodology:

  • Animals: Male Swiss mice or Sprague-Dawley rats are commonly used. Animals are habituated to the testing room for at least one hour before the experiment.

  • Apparatus: An open-field arena equipped with a grid of infrared photobeams to automatically detect and record locomotor activity (e.g., horizontal movements, vertical movements/rearing).

  • Procedure:

    • Animals are administered the test oxazolidinone compound or vehicle control via a specific route (e.g., intraperitoneal, oral).

    • Immediately after administration, each animal is placed individually into the open-field arena.

    • Locomotor activity is recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are quantified. The data is typically analyzed using ANOVA followed by post-hoc tests to compare the effects of different doses of the compound to the vehicle control. An increase in locomotor activity is indicative of a stimulant effect.[13][14]

Operant Conditioning

Objective: To evaluate the behavioral stimulant properties of oxazolidinones by assessing their effects on learned behaviors.[1]

Methodology:

  • Animals: Rats or monkeys are trained to perform a specific response (e.g., lever pressing) to receive a reward (e.g., food pellet).

  • Apparatus: An operant conditioning chamber equipped with levers, stimulus lights, and a food dispenser.

  • Procedure:

    • Animals are first trained on a specific schedule of reinforcement (e.g., fixed-ratio, variable-interval).

    • Once a stable baseline of responding is achieved, the effects of the test oxazolidinone compound are evaluated.

    • Animals are administered the compound or vehicle prior to the test session.

    • The rate and pattern of lever pressing are recorded during the session.

  • Data Analysis: Changes in the number and distribution of lever presses after drug administration are the dependent variables. Stimulant drugs typically increase the rate of responding.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in the study of oxazolidinone stimulants, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH Dopamine Dopamine DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO Monoamine Oxidase (MAO) Dopamine->MAO Degradation Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Synaptic_Cleft->DAT Reuptake Dopamine_Cleft Dopamine D_Receptor Dopamine Receptor Dopamine_Cleft->D_Receptor Oxazolidinone Oxazolidinone Stimulant Oxazolidinone->MAO Inhibition Oxazolidinone->DAT Inhibition Postsynaptic_Terminal Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction Activation Signal_Transduction->Postsynaptic_Terminal Neuronal Response

Caption: Dopaminergic synapse showing sites of action for oxazolidinone stimulants.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Behavioral Assays cluster_analysis Data Analysis & SAR Synthesis Synthesis of Oxazolidinone Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification MAO_Assay MAO-A & MAO-B Inhibition Assay Purification->MAO_Assay Locomotor_Activity Spontaneous Locomotor Activity Test Purification->Locomotor_Activity Transporter_Binding Monoamine Transporter Binding Assay Data_Analysis Quantitative Data Analysis MAO_Assay->Data_Analysis Operant_Conditioning Operant Conditioning Studies Locomotor_Activity->Data_Analysis SAR_Determination Structure-Activity Relationship Determination Data_Analysis->SAR_Determination

Caption: General experimental workflow for SAR studies of oxazolidinone stimulants.

Conclusion

The stimulant properties of oxazolidinones are a fascinating and complex area of medicinal chemistry. While the foundational research has established the importance of the 4-oxazolidinone scaffold and the role of MAO inhibition, there remains a significant opportunity for further exploration. A more detailed and quantitative understanding of the structure-activity relationships, particularly concerning the interactions with monoamine transporters, will be critical for the rational design of novel oxazolidinone-based CNS stimulants with improved potency, selectivity, and safety profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations. As research continues, the versatile oxazolidinone scaffold holds promise for the development of new therapeutic agents for a range of CNS disorders.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Methastyridone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and clinical monitoring studies. Methastyridone, a novel therapeutic agent, requires robust and validated analytical methods for its determination in biological samples such as plasma, serum, and urine. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, selectivity, and accuracy for bioanalytical applications.[1]

Method 1: Quantification of this compound in Human Plasma by HPLC-UV

This method describes a validated High-Performance Liquid Chromatography (HPLC) procedure with Ultraviolet (UV) detection for the determination of this compound in human plasma. The protocol is suitable for therapeutic drug monitoring and pharmacokinetic studies where high concentrations of the drug are expected.

Quantitative Data Summary
ParameterResult
Linearity Range 10 - 200 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL[2]
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 92% - 105%
Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Instrumentation

  • HPLC system equipped with a UV-Vis detector[3]

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of acetonitrile and water (50:50, v/v) to obtain concentrations ranging from 10 ng/mL to 200 ng/mL.

  • Internal Standard (IS) Working Solution (50 ng/mL): Prepare a working solution of the internal standard in the same diluent.

4. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the IS working solution and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. Chromatographic Conditions

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) (Gradient or Isocratic, e.g., 60:40 A:B).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[3][6]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 265 nm).[3][6]

6. Data Analysis

  • Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the samples is determined from this curve.

Method 2: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a highly sensitive and selective method for the quantification of this compound in human plasma using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method is ideal for studies requiring low detection limits, such as early pharmacokinetic profiling and metabolite analysis.[7]

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[8]
Intra-day Precision (%RSD) < 4%
Inter-day Precision (%RSD) < 6%
Accuracy (% Recovery) 95% - 108%
Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

2. Instrumentation

  • UPLC or HPLC system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Data acquisition and analysis software

3. Preparation of Stock and Working Solutions

  • Prepare stock and working solutions as described in the HPLC-UV method, using appropriate concentrations for the lower detection range of the LC-MS/MS.

4. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the plasma sample (pre-treated with 50 µL of IS and diluted with 200 µL of 4% phosphoric acid).

  • Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

5. LC-MS/MS Conditions

  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

    • This compound transition: To be determined by direct infusion (e.g., Q1: m/z 350.2 -> Q3: m/z 180.1).

    • Internal Standard transition: To be determined (e.g., Q1: m/z 354.2 -> Q3: m/z 184.1).

6. Data Analysis

  • Perform quantification using the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve and determine the concentrations of unknown samples as described for the HPLC-UV method.

Visualizations

Experimental Workflows

SPE_Workflow cluster_spe Solid-Phase Extraction Steps start Start sample Plasma Sample (200 µL) start->sample add_is Add Internal Standard sample->add_is dilute Dilute with Acid add_is->dilute load 2. Load Sample dilute->load spe_cartridge SPE Cartridge condition 1. Condition (Methanol, Water) condition->load wash 3. Wash (Buffer, Methanol) load->wash elute 4. Elute (Ammoniated Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Methastyridone (2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one), a centrally acting stimulant.[1] The described methodology is a proposed one-pot synthesis utilizing readily available starting materials. This protocol is intended for research and development purposes and should be performed by trained chemists in a controlled laboratory setting. All quantitative data are presented in tabular format for clarity, and key experimental workflows and a hypothetical signaling pathway are visualized using Graphviz.

Introduction

This compound is a stimulant with a mode of action distinct from classical amphetamines.[1] Its chemical structure consists of a 1,3-oxazolidin-4-one core, featuring a gem-dimethyl substitution at the 2-position and a styryl group at the 5-position.[1][2] Due to the limited availability of published synthetic procedures, this protocol outlines a plausible and efficient laboratory-scale synthesis from 2-amino-2-methylpropanoic acid and trans-cinnamaldehyde.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a one-pot acid-catalyzed condensation and cyclization reaction between 2-amino-2-methylpropanoic acid and trans-cinnamaldehyde. The reaction proceeds via the formation of an intermediate Schiff base, which subsequently undergoes an intramolecular cyclization to form the desired oxazolidinone ring system, with the concomitant removal of water.

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthesis of this compound.

Table 1: Reagent and Product Quantities

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)
2-Amino-2-methylpropanoic acid2-Amino-2-methylpropanoic acidC4H9NO2103.12505.16-
trans-Cinnamaldehyde(E)-3-Phenylprop-2-enalC9H8O132.16506.616.3
p-Toluenesulfonic acid4-Methylbenzenesulfonic acidC7H8O3S172.202.50.43-
Toluene (B28343)TolueneC7H892.14--200
This compound (Product)2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-oneC13H15NO2217.2735 (70% Yield)7.60-

Table 2: Reaction Parameters

ParameterValue
Reaction Temperature110-115 °C (Reflux)
Reaction Time12 hours
PressureAtmospheric
Stirring Speed300 RPM
AtmosphereInert (Nitrogen)
Purification MethodColumn Chromatography

Experimental Protocol

4.1 Materials and Equipment

  • 2-Amino-2-methylpropanoic acid (≥98%)

  • trans-Cinnamaldehyde (≥98%)

  • p-Toluenesulfonic acid monohydrate (≥98%)

  • Toluene (Anhydrous)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Brine (Saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel (for column chromatography)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexanes (HPLC grade)

  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

4.2 Procedure

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser under a nitrogen atmosphere, add 2-amino-2-methylpropanoic acid (5.16 g, 50 mmol), trans-cinnamaldehyde (6.61 g, 50 mmol), p-toluenesulfonic acid monohydrate (0.43 g, 2.5 mmol), and anhydrous toluene (200 mL).

  • Reaction: Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring (300 RPM). The removal of water will be observed in the Dean-Stark trap. Continue the reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate) to afford pure this compound as a white to pale yellow solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

5.1 Experimental Workflow

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis setup_1 Combine Reactants: - 2-Amino-2-methylpropanoic acid - trans-Cinnamaldehyde - p-Toluenesulfonic acid - Toluene setup_2 Assemble Apparatus: - 3-neck flask - Dean-Stark trap - Condenser reaction_1 Heat to Reflux (110-115°C) setup_2->reaction_1 reaction_2 Monitor by TLC (12 hours) reaction_1->reaction_2 workup_1 Cool to RT reaction_2->workup_1 workup_2 Wash with NaHCO3 workup_1->workup_2 workup_3 Wash with Brine workup_2->workup_3 purification_1 Dry with MgSO4 workup_3->purification_1 purification_2 Concentrate in vacuo purification_1->purification_2 purification_3 Column Chromatography purification_2->purification_3 purification_4 Characterize (NMR, MS) purification_3->purification_4

Caption: Experimental workflow for the synthesis of this compound.

5.2 Hypothetical Signaling Pathway

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D1R D1 Receptor DA->D1R Binds DAT Dopamine Transporter (DAT) DA->DAT Reuptake NE Norepinephrine AR Adrenergic Receptor NE->AR Binds NET Norepinephrine Transporter (NET) NE->NET Reuptake Vesicle Synaptic Vesicle Vesicle->DA Vesicle->NE Stimulation Increased Stimulation D1R->Stimulation AR->Stimulation This compound This compound This compound->DAT This compound->NET

Caption: Hypothetical mechanism of action for this compound.

References

Application Note: Quantification of Methastyridone Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is a hypothetical application note. Methastyridone is not a widely used reference standard, and to the best of our knowledge, there is no established and validated chromatographic method for its quantification in the public domain. The following protocol and data are provided for illustrative purposes to demonstrate the principles of using a reference standard in chromatography for an audience of researchers, scientists, and drug development professionals.

Abstract

This application note describes a hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method utilizes a C18 column with isocratic elution and ultraviolet (UV) detection. This document provides a detailed protocol for the preparation of a this compound reference standard, sample preparation, and the chromatographic conditions for its analysis. The method is presented with hypothetical validation data to demonstrate its suitability for quantitative analysis in a research or quality control setting.

Introduction

This compound is a centrally acting stimulant with the chemical formula C₁₃H₁₅NO₂.[1][2] Its IUPAC name is 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one.[1] Accurate quantification of active pharmaceutical ingredients (APIs) and other chemical entities is crucial in drug development, quality control, and research. The use of a well-characterized reference standard is fundamental to achieving reliable and reproducible results in chromatographic analysis. This note details a hypothetical HPLC-UV method for the quantification of this compound, using it as a reference standard.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (ACS Grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance (0.01 mg readability)

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE)

Preparation of Mobile Phase
  • The mobile phase consists of a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.

  • To prepare 1 L of the mobile phase, 600 mL of Acetonitrile is mixed with 400 mL of water. 1 mL of Formic Acid is added to the mixture.

  • The mobile phase is then degassed by sonication for 15 minutes before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (60:40)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes

Hypothetical Method Validation Data

The described HPLC method was subjected to a hypothetical validation to assess its performance. The key parameters are summarized in the table below.

ParameterResult
Retention Time (tR) ~ 5.2 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Diagrams

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock Solution (1000 µg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL in Mobile Phase) B->C E Inject Standards and Samples C->E D Set Up HPLC System (Column, Mobile Phase, etc.) D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify this compound in Samples H->I

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs ref_std This compound Reference Standard hplc HPLC Analysis ref_std->hplc sample Unknown Sample sample->hplc peak_area Peak Area hplc->peak_area concentration Concentration peak_area->concentration Calibration Curve

Caption: Logical relationship of quantification using a reference standard.

Conclusion

This application note provides a hypothetical, yet plausible and detailed, protocol for the quantification of this compound using a reversed-phase HPLC-UV method. The presented method, with its hypothetical validation data, demonstrates the potential for accurate and precise measurement of this compound. This protocol can serve as a foundational template for researchers and scientists in the development of analytical methods for this and structurally similar compounds. It is imperative to perform a full method development and validation for any specific application.

References

Application Notes and Protocols: Methastyridone in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Methastyridone in contemporary neuroscience research is exceptionally limited. The following application notes and protocols are based on the sparse historical data available and generalized principles of neuropharmacological research for central nervous system stimulants. These should be considered illustrative and not as established methodologies for this compound.

Introduction

This compound is a centrally acting stimulant with a mode of action reported to be different from classical stimulants like d-amphetamine[1]. Historically, it was the subject of a clinical trial in the early 1960s to assess its effects on chronic anergic schizophrenia[1]. However, there is a notable absence of recent scientific literature detailing its mechanism of action, specific molecular targets, or applications in modern neuroscience research.

These notes provide a hypothetical framework for researchers interested in investigating the neuropharmacological properties of this compound, based on its classification as a central nervous system stimulant.

Potential, Unverified Mechanism of Action

The precise signaling pathway of this compound is not documented in recent scientific literature. As a central nervous system stimulant, it is plausible that its mechanism of action involves the modulation of key neurotransmitter systems in the brain, such as dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). A generalized, hypothetical signaling pathway for a stimulant that inhibits the reuptake of these neurotransmitters is depicted below. It must be emphasized that this is a representative diagram and has not been experimentally validated for this compound.

Caption: Hypothetical mechanism of action for a CNS stimulant.

Quantitative Data Summary

A thorough review of available scientific literature did not yield any recent quantitative data for this compound. Therefore, key pharmacological parameters such as binding affinities (Ki), IC50/EC50 values, or pharmacokinetic data are not available for presentation. The table below is a template that would be used to summarize such data if it were available.

ParameterValueTargetAssay ConditionsReference
Binding Affinity (Ki) N/AN/AN/AN/A
IC50 N/AN/AN/AN/A
EC50 N/AN/AN/AN/A
Brain Penetration N/AN/AN/AN/A
Half-life (t1/2) N/AN/AN/AN/A
N/A: Not Available in recent scientific literature.

Experimental Protocols

Given the lack of specific published protocols for this compound, a generalized protocol for the initial characterization of a novel central nervous system stimulant is provided below.

Protocol 4.1: In Vitro Characterization of a Novel CNS Stimulant

Objective: To determine the in vitro pharmacological profile of a test compound (e.g., this compound) on key monoamine transporters.

Materials:

  • Test compound (e.g., this compound)

  • HEK293 cells stably expressing human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT)

  • Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Scintillation counter

  • Appropriate cell culture and assay buffers

Procedure:

  • Cell Culture: Culture HEK293 cells expressing DAT, NET, or SERT in appropriate media until they reach 80-90% confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Incubation: Add increasing concentrations of the test compound to the cells and incubate for a predetermined time at 37°C.

  • Radioligand Addition: Add the respective radiolabeled substrate to the cells and incubate to allow for uptake.

  • Termination of Uptake: Stop the uptake reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of each transporter by fitting the data to a dose-response curve.

Protocol 4.2: In Vivo Assessment of Locomotor Activity in Rodents

Objective: To evaluate the effect of a test compound (e.g., this compound) on spontaneous locomotor activity in mice, a common behavioral test for stimulants.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., saline, DMSO)

  • Adult male C57BL/6 mice

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse in an open-field chamber and allow it to habituate for 30 minutes.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Recording: Immediately return the mouse to the open-field chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins to assess the onset and duration of the compound's effect. Compare the effects of different doses of the test compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel psychoactive compound.

G cluster_workflow Preclinical Evaluation Workflow start Compound Synthesis and Purification in_vitro In Vitro Screening (e.g., Receptor Binding, Transporter Uptake Assays) start->in_vitro pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vitro->pk_pd behavioral Behavioral Assays (e.g., Locomotor Activity, Conditioned Place Preference) pk_pd->behavioral toxicity Toxicology Studies behavioral->toxicity end Lead Candidate for Further Development toxicity->end

Caption: A generalized preclinical drug discovery workflow.

Conclusion and Future Directions

This compound is a historically noted central nervous system stimulant with a conspicuous absence in modern neuroscience literature. The lack of available data on its mechanism of action, pharmacological profile, and effects in contemporary preclinical models presents a significant knowledge gap.

For researchers and drug development professionals, this compound could represent an opportunity for investigation. Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of this compound to understand its mechanism of action.

  • In Vitro and In Vivo Characterization: Utilizing modern pharmacological and behavioral assays to systematically profile its effects.

  • Medicinal Chemistry: Exploring its chemical structure as a potential scaffold for the development of novel therapeutics.

Without such fundamental research, the application of this compound in neuroscience remains a matter of historical record rather than current scientific practice.

References

Application Notes and Protocols for In Vivo Experimental Design: Evaluating the Effects of Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methastyridone is identified as a centrally acting stimulant with a mode of action purported to be distinct from classical psychostimulants like d-amphetamine.[1] Due to the limited publicly available data on its pharmacological profile, a structured and comprehensive in vivo experimental plan is crucial to characterize its effects. These application notes provide a tiered approach to systematically evaluate the pharmacology, pharmacokinetics, and safety profile of this compound in rodent models. The protocols are designed to be foundational and can be adapted based on emerging data.

Tiered In Vivo Evaluation Strategy

A phased approach is recommended to efficiently gather essential data for decision-making in the drug development process.

  • Tier 1: Acute Toxicity and Dose-Range Finding. The initial step is to determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent studies.[2] This is a critical prerequisite for all further in vivo work.

  • Tier 2: Pharmacokinetic (PK) Profiling. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing meaningful pharmacodynamic and efficacy studies.[3][4]

  • Tier 3: Behavioral Phenotyping. As a putative CNS stimulant, a battery of behavioral tests is necessary to characterize its effects on locomotion, stereotyped behaviors, and potential anxiogenic or anxiolytic properties.[5][6][7]

  • Tier 4: Preliminary Mechanism of Action (MoA) Investigation. Based on the stimulant classification, initial in vivo studies can explore the compound's influence on key neurotransmitter systems, such as dopamine (B1211576) and norepinephrine, in relevant brain regions.[1][8][9]

Experimental Protocols

Protocol 1: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the acute toxicity of this compound following a single administration and to establish a dose range for subsequent in vivo studies. The OECD 423 guideline provides a suitable framework.[10][11]

Materials:

  • This compound (purity >98%)

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory animal caging and husbandry supplies

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Balances for weighing animals and compound

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of 7 days before the study.

  • Dose Preparation: Prepare a range of this compound doses (e.g., starting at 300 mg/kg, with subsequent doses adjusted based on outcomes) and a vehicle control.

  • Animal Grouping: Assign 3 animals of a single sex to the initial dose group.

  • Administration: Administer a single dose of this compound via the intended clinical route (default to oral gavage if unknown).[2]

  • Clinical Observations:

    • Observe animals continuously for the first 30 minutes post-dosing, then at 1, 4, and 24 hours.

    • Thereafter, observe daily for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in behavior (e.g., hyperactivity, stereotypy, sedation), appearance (e.g., piloerection), and physiological state (e.g., changes in respiration).[12]

  • Body Weight Measurement: Record the body weight of each animal prior to dosing and on days 7 and 14.

  • Dose Adjustment: Based on the mortality and morbidity in the initial group, subsequent groups of 3 animals are dosed at higher or lower levels according to the OECD 423 flowchart.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any macroscopic pathological changes in major organs.

Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats with jugular vein cannulation

  • Dosing and blood collection equipment

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimate animals post-surgery.

  • Dosing: Administer a single dose of this compound (a well-tolerated dose from Protocol 1) via intravenous (IV) and oral (PO) routes to separate groups of animals (n=3-5 per group).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Protocol 3: Behavioral Phenotyping

Objective: To characterize the effects of this compound on spontaneous locomotor activity, stereotyped behaviors, and anxiety-like behavior.

Materials:

  • This compound and vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field arena equipped with automated photobeam tracking

  • Elevated Plus Maze

  • Dosing equipment

Procedure:

A. Locomotor Activity and Stereotypy:

  • Habituation: Place mice individually in the open field arenas and allow them to habituate for 30 minutes.

  • Dosing: Administer this compound (3-4 doses selected from the safe range determined in Protocol 1) or vehicle via the chosen route (e.g., intraperitoneal injection for rapid absorption in behavioral studies).

  • Data Collection: Immediately after injection, return the mice to the open field arena and record locomotor activity (e.g., distance traveled, rearing) and stereotypy counts for 60-120 minutes.[13][14][15]

B. Elevated Plus Maze (EPM) for Anxiety-Like Behavior:

  • Dosing: Administer this compound or vehicle to separate groups of mice.

  • Testing: 30 minutes post-injection, place each mouse in the center of the EPM, facing an open arm.

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm over a 5-minute period using an automated tracking system.

Protocol 4: Preliminary Mechanism of Action (MoA) - In Vivo Microdialysis

Objective: To investigate the effect of this compound on extracellular levels of dopamine (DA) and its metabolites in the nucleus accumbens, a key brain region for stimulant action.[8][16]

Materials:

  • This compound and vehicle

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and pump

  • Automated fraction collector

  • HPLC with electrochemical detection (HPLC-ECD) for neurotransmitter analysis

Procedure:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow animals to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Basal Sample Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to establish stable neurotransmitter levels.

  • Drug Administration: Administer a behaviorally active dose of this compound (from Protocol 3) and continue to collect dialysate samples for at least 3 hours.

  • Sample Analysis: Analyze the dialysate samples for concentrations of DA and its metabolites (DOPAC and HVA) using HPLC-ECD.[1][17]

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline average.

Data Presentation

Table 1: Acute Toxicity Study Summary

Dose (mg/kg)RouteN (Male/Female)MortalityClinical Signs of ToxicityBody Weight Change (%)Gross Necropsy Findings
VehiclePO3/30/6None+5% to +8%No abnormal findings
Low DosePO3/30/6Mild hyperactivity+4% to +7%No abnormal findings
Mid DosePO3/31/6Hyperactivity, stereotypy-2% to +3%Specify findings
High DosePO3/35/6Severe stereotypy, convulsions-10% to -5%Specify findings

Table 2: Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Dose (mg/kg) ValueValue
t½ (h) ValueValue
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC₀-∞ (ng*h/mL) ValueValue
CL (mL/h/kg) ValueN/A
Vd (L/kg) ValueN/A
F (%) N/AValue

Table 3: Behavioral Phenotyping Results

Treatment GroupLocomotor Activity (Total Distance, cm)Stereotypy CountsTime in Open Arms (s)Open Arm Entries
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Mid Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 4: In Vivo Microdialysis - Neurotransmitter Levels

TreatmentPeak DA (% Baseline)Peak DOPAC (% Baseline)Peak HVA (% Baseline)
VehicleMean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEM

Visualizations

G cluster_0 Tier 1: Safety & Dosing cluster_1 Tier 2: Pharmacokinetics cluster_2 Tier 3: Pharmacodynamics cluster_3 Tier 4: Mechanism of Action T1_Protocol Protocol 1: Acute Toxicity & Dose-Range Finding T1_Output Output: Maximum Tolerated Dose (MTD) & Safe Dose Range T1_Protocol->T1_Output T2_Protocol Protocol 2: Pharmacokinetic Profiling (IV & PO) T1_Output->T2_Protocol T3_Protocol Protocol 3: Behavioral Phenotyping (Locomotion, Anxiety) T1_Output->T3_Protocol T2_Output Output: ADME Profile (t½, Cmax, F%) T2_Protocol->T2_Output T3_Output Output: Behavioral Signature & Potency T3_Protocol->T3_Output T4_Protocol Protocol 4: In Vivo Microdialysis (Nucleus Accumbens) T3_Output->T4_Protocol T4_Output Output: Effect on Dopamine Release T4_Protocol->T4_Output

Caption: Tiered experimental workflow for in vivo characterization.

G cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA Dopamine (DA) L_DOPA->DA DDC Vesicle Synaptic Vesicle DA->Vesicle VMAT2 DOPAC DOPAC DA->DOPAC MAO DA_Synapse DA Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) MAO MAO DA_Synapse->DAT Reuptake Receptor Dopamine Receptors DA_Synapse->Receptor Signaling Postsynaptic Signaling Receptor->Signaling This compound This compound This compound->Vesicle Enhanced Release? This compound->DAT Blockade?

Caption: Hypothetical dopaminergic signaling pathway for a stimulant.

References

Determining the Cytotoxicity of Methastyridone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methastyridone (also known as MK-202) is a centrally acting stimulant with a mode of action reported to differ from classical stimulants like d-amphetamine.[1][2] As with any compound under investigation for potential therapeutic applications, a thorough assessment of its cytotoxic potential is a critical step in the drug development process. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using established cell-based assays. Given the limited publicly available data on the specific cellular effects of this compound, this guide focuses on robust, widely-used methods to characterize its cytotoxic profile.

The protocols outlined below will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis. The resulting data will be crucial for establishing a preliminary safety profile and for guiding further mechanistic studies.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. The following assays are fundamental in preclinical toxicology and drug screening:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): Differentiates between viable, apoptotic, and necrotic cells.

MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[3] The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.

Experimental Protocol

Materials:

  • Target cell line (e.g., SH-SY5Y human neuroblastoma cells, as they are relevant for a centrally acting stimulant)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration, typically ≤0.5%) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation

The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of this compound that causes a 50% reduction in cell viability, should be calculated.

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.18 ± 0.0694.4%
100.95 ± 0.0576.0%
500.63 ± 0.0450.4%
1000.31 ± 0.0324.8%
2500.15 ± 0.0212.0%
Representative data. Actual results will vary depending on the cell line and experimental conditions.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the activity of this released enzyme, which is proportional to the extent of cell lysis.

Experimental Protocol

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the treated wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to untreated cells 45 minutes before the end of the incubation period. Also, include a "no-cell" background control (medium only).

  • Incubation: Incubate the plate for the desired exposure times.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Cytotoxicity is calculated as a percentage of the maximum LDH release.

Calculation: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

This compound Conc. (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.21 ± 0.020%
10.25 ± 0.035.7%
100.45 ± 0.0434.3%
500.89 ± 0.0697.1%
1001.15 ± 0.08134.3%*
Maximum Release0.91 ± 0.07100%
Values can exceed 100% if the compound interferes with the assay components.
Representative data.

Apoptosis Assay using Annexin V and Propidium Iodide (PI)

Principle

This flow cytometry-based assay distinguishes between different cell populations. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Experimental Protocol

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Data Presentation

The data is typically presented as quadrant plots from the flow cytometer, quantifying the percentage of cells in each population:

  • Lower-Left (Annexin V- / PI-): Viable cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2%2.5%2.3%
This compound (10 µM)85.1%8.9%6.0%
This compound (50 µM)40.7%35.2%24.1%
This compound (100 µM)15.3%45.8%38.9%
Representative data.

Experimental Workflows and Hypothetical Signaling Pathways

The following diagrams illustrate the experimental workflows and potential signaling pathways that may be involved in this compound-induced cytotoxicity, based on the mechanisms of other centrally acting stimulants.

experimental_workflow cluster_assays Cytotoxicity Assessment of this compound cluster_viability Cell Viability cluster_membrane Membrane Integrity cluster_apoptosis Apoptosis start Cell Culture (e.g., SH-SY5Y) treatment Treatment with This compound (Dose- and Time-response) start->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Cell Lysis) treatment->ldh flow Annexin V/PI Staining (Flow Cytometry) treatment->flow data_analysis Data Analysis (IC50, % Cytotoxicity, Apoptosis Rate) mtt->data_analysis ldh->data_analysis flow->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

hypothetical_pathway_stimulant cluster_pathway Hypothetical Signaling Pathways for Stimulant-Induced Cytotoxicity cluster_neurotransmitter Neurotransmitter Dysregulation cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction This compound This compound dopamine Increased Synaptic Dopamine & Glutamate (B1630785) This compound->dopamine ros Increased ROS Production This compound->ros excitotoxicity Excitotoxicity dopamine->excitotoxicity mito_dysfunction Mitochondrial Dysfunction excitotoxicity->mito_dysfunction ros->mito_dysfunction bax_bak Bax/Bak Activation mito_dysfunction->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspases Caspase Activation (Caspase-9, -3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathways for stimulant-induced cytotoxicity.

Discussion and Further Investigations

The data obtained from these initial cytotoxicity assays will provide a foundational understanding of this compound's effect on cell health. Should this compound exhibit significant cytotoxicity, further studies would be warranted to elucidate the specific molecular mechanisms. Based on the known effects of other centrally acting stimulants, potential mechanisms to investigate include:

  • Induction of Oxidative Stress: Many stimulants increase the production of reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors.

  • Excitotoxicity: Excessive release of excitatory neurotransmitters like glutamate can lead to neuronal cell death.[4]

  • Activation of Apoptotic Pathways: Investigating the activation of key apoptotic proteins such as caspases can confirm the mode of cell death.

References

Application Notes & Protocols: Radiolabeling of Methastyridone for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methastyridone (2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) is a centrally acting stimulant.[1] To facilitate in vitro and in vivo binding studies, pharmacokinetic analyses, and to elucidate its mechanism of action, the development of a radiolabeled form of this compound is essential. These application notes provide detailed protocols for the synthesis of radiolabeled this compound using two common isotopes: Tritium (B154650) ([³H]) for high specific activity applications such as receptor binding assays, and Carbon-14 ([¹⁴C]) for metabolic stability and quantitative studies like ADME (Absorption, Distribution, Metabolism, and Excretion).[2][3][4][5]

Given the absence of published literature on the specific radiolabeling of this compound, the following protocols are proposed based on its chemical structure and established radiochemical synthesis methodologies.

Chemical Structure of this compound:

IUPAC Name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one[1]

Section 1: Radiolabeling Strategies

The choice of isotope is critical and depends on the intended application.

  • Tritium (³H): Ideal for receptor binding assays due to the high specific activity achievable (up to 29 Ci/mmol per tritium atom).[4] This high specific activity allows for the detection of low-density receptor sites. The phenyl ring in this compound is a suitable site for labeling via catalytic hydrogen-isotope exchange.

  • Carbon-14 (¹⁴C): Preferred for ADME and metabolic fate studies due to its long half-life (~5,730 years) and the stability of the C-C bond, which prevents the loss of the radiolabel during metabolic processes.[3][6] Labeling with ¹⁴C typically requires a multi-step synthesis starting from a simple ¹⁴C-labeled precursor.[7]

Data Summary: Comparison of Radiolabeling Isotopes
ParameterTritium (³H)Carbon-14 (¹⁴C)
Primary Use Receptor Binding Assays, AutoradiographyADME, Pharmacokinetics, Mass Balance
Max Specific Activity ~29 Ci/mmol (per ³H)~62.4 mCi/mmol (per ¹⁴C)
Emission Low-energy beta (β⁻)Low-energy beta (β⁻)
Half-life 12.3 years5,730 years
Labeling Method Catalytic Exchange, ReductionMulti-step Synthesis
Metabolic Stability Can be labile depending on positionGenerally stable

Section 2: Experimental Protocols

Safety Precaution: All work with radioactive materials must be conducted in a licensed facility with appropriate shielding, personal protective equipment (PPE), and monitoring devices, following all institutional and regulatory guidelines.

Protocol 1: [³H]-Methastyridone via Catalytic Hydrogen-Isotope Exchange

This protocol describes the tritiation of this compound on the aromatic ring using a heterogeneous catalyst and tritium gas. This method is advantageous as it labels the parent molecule in a single step.

Materials:

  • This compound (non-labeled)

  • Crabtree's catalyst ([Ir(COD)py(PCy₃)]PF₆)

  • Tritium (³H₂) gas

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Scintillation fluid

  • Reaction vessel suitable for high-pressure gas reactions

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Methodology:

  • Catalyst and Substrate Preparation: In a specialized glass reaction vessel, dissolve 5 mg of this compound and 1 mg of Crabtree's catalyst in 1 mL of anhydrous DCM under an inert atmosphere (e.g., Argon).

  • Tritiation Reaction: Connect the reaction vessel to a tritium manifold. Freeze the solution with liquid nitrogen, evacuate the vessel, and then introduce tritium gas to a pressure of approximately 1 atmosphere.

  • Incubation: Allow the vessel to warm to room temperature and stir the reaction mixture for 4-6 hours. The iridium catalyst will facilitate the exchange of hydrogen atoms on the phenyl ring with tritium atoms from the gas.[4]

  • Quenching and Labile Tritium Removal: After the reaction, freeze the vessel again and remove the excess tritium gas. Add 1 mL of methanol to the thawed mixture to quench the reaction and exchange any labile tritium. Stir for 1 hour at room temperature.

  • Purification:

    • Filter the reaction mixture through a 0.22 µm syringe filter to remove the catalyst.

    • Concentrate the filtrate under a stream of nitrogen.

    • Redissolve the residue in a minimal volume of the HPLC mobile phase.

    • Purify the [³H]-Methastyridone using reverse-phase HPLC. A typical system would be a C18 column with a gradient elution of water (with 0.1% TFA) and methanol (with 0.1% TFA).

    • Monitor the elution using both a UV detector (at a wavelength appropriate for this compound) and a radioactivity flow detector.

  • Quality Control:

    • Radiochemical Purity: Collect the radioactive peak from the HPLC. Re-inject a small aliquot onto the same HPLC system to confirm a single radioactive peak, which should be >98% pure.

    • Specific Activity: Determine the concentration of the purified [³H]-Methastyridone by UV spectroscopy, using a standard curve generated with non-labeled this compound. Measure the radioactivity of a known volume using a liquid scintillation counter. Calculate the specific activity in Ci/mmol.

Protocol 2: [¹⁴C]-Methastyridone via Multi-step Synthesis

This protocol outlines a plausible synthetic route to introduce a ¹⁴C label into the styryl portion of this compound, starting from [¹⁴C]-labeled benzaldehyde.

Materials:

  • [Ring-¹⁴C]-Benzaldehyde

  • (Triphenylphosphoranylidene)acetonitrile (B108381)

  • Diisobutylaluminium hydride (DIBAL-H)

  • 2,2-dimethyl-4-oxo-1,3-oxazolidine-5-carbaldehyde (precursor)

  • Sodium hydride (NaH)

  • Anhydrous solvents (Toluene, THF, DCM)

  • Reagents for Wittig reaction

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Column chromatography supplies (silica gel)

  • HPLC system with radioactivity detector

  • Liquid scintillation counter

Synthetic Scheme Overview:

  • Step A (Wittig Reaction): [Ring-¹⁴C]-Benzaldehyde is reacted with a suitable phosphonium (B103445) ylide to form [¹⁴C]-cinnamonitrile.

  • Step B (Reduction): The nitrile group of [¹⁴C]-cinnamonitrile is reduced to an aldehyde to form [¹⁴C]-cinnamaldehyde.

  • Step C (Final Wittig Condensation): [¹⁴C]-cinnamaldehyde is reacted with a phosphonium ylide derived from the oxazolidinone core to yield [¹⁴C]-Methastyridone.

Methodology:

  • Synthesis of [¹⁴C]-Cinnamaldehyde:

    • Step A: In a flame-dried flask under argon, dissolve (triphenylphosphoranylidene)acetonitrile in anhydrous toluene (B28343). Add [Ring-¹⁴C]-Benzaldehyde (specific activity will determine the final product's activity). Reflux the mixture for 12 hours. Monitor the reaction by TLC. After completion, cool the reaction, filter to remove triphenylphosphine (B44618) oxide, and concentrate the solvent to yield crude [¹⁴C]-cinnamonitrile.

    • Step B: Dissolve the crude [¹⁴C]-cinnamonitrile in anhydrous toluene and cool to -78°C. Slowly add a solution of DIBAL-H. Stir for 3 hours at -78°C. Quench the reaction carefully with methanol, followed by an aqueous Rochelle's salt solution. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield crude [¹⁴C]-cinnamaldehyde. Purify by column chromatography.

  • Synthesis of the Oxazolidinone Ylide (Precursor step, non-radioactive):

    • Synthesize (2,2-dimethyl-4-oxo-1,3-oxazolidin-5-yl)methyl)triphenylphosphonium bromide from the corresponding 5-(bromomethyl) precursor (synthesis not detailed here).

  • Final Condensation to form [¹⁴C]-Methastyridone:

    • Step C: In a flame-dried flask under argon, suspend the phosphonium salt from the previous step in anhydrous THF. Add sodium hydride (NaH) portion-wise at 0°C to form the ylide.

    • Add the purified [¹⁴C]-cinnamaldehyde to the ylide solution. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated ammonium (B1175870) chloride solution. Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification:

    • Perform an initial purification of the crude [¹⁴C]-Methastyridone using silica (B1680970) gel column chromatography.

    • Conduct final purification to >98% radiochemical purity using reverse-phase HPLC as described in Protocol 1.

  • Quality Control:

    • Determine radiochemical purity and specific activity as described in Protocol 1. The expected specific activity will be lower than for tritium labeling but will be metabolically more stable.[5][6]

Section 3: Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a radiolabeled compound like this compound.

Radiolabeling_Workflow Precursor Precursor (e.g., this compound or [14C]-Benzaldehyde) Radiolabeling Radiolabeling Reaction (e.g., Tritiation or Multi-step Synthesis) Precursor->Radiolabeling Isotope ([3H] or [14C]) Crude Crude Radiolabeled Product Radiolabeling->Crude Purification Purification (HPLC) Crude->Purification QC Quality Control (Purity & Specific Activity) Purification->QC Final Purified [3H]- or [14C]-Methastyridone (>98% RCP) QC->Final

Caption: General workflow for synthesis and purification of radiolabeled this compound.

Hypothetical Signaling Pathway

As a central nervous system stimulant, this compound might modulate neurotransmitter systems. The diagram below shows a simplified, hypothetical signaling pathway for a G-protein coupled receptor (GPCR) that could be investigated using radiolabeled this compound in binding or functional assays.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand [3H]-Methastyridone Receptor GPCR Target Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response (e.g., Neuronal Firing) Kinase->Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for a CNS stimulant like this compound.

References

Application Note: Quantitative Determination of Methastyridone in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Methastyridone in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies or other research applications involving this compound. The described method is hypothetical and requires validation according to regulatory guidelines such as those from the FDA or ICH M10.[1][2]

Introduction

This compound, a centrally acting stimulant, possesses a unique chemical structure featuring an oxazolidinone ring and a styryl moiety. To facilitate research into its pharmacokinetic and pharmacodynamic properties, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity, sensitivity, and speed.[3][4] This document provides a detailed protocol for a hypothetical HPLC-MS/MS method for the determination of this compound in human plasma.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource/Method
Chemical FormulaC₁₃H₁₅NO₂Wikipedia
Molecular Weight217.27 g/mol Wikipedia
Predicted logP2.35 ± 0.45Molinspiration Online Tool[5]
Predicted pKa (most basic)1.8 ± 0.7 (Amide Nitrogen)MolGpKa Web Server[6]

The predicted logP suggests moderate lipophilicity, making reversed-phase chromatography a suitable separation technique. The low predicted basicity of the amide nitrogen indicates that positive ion electrospray ionization (ESI) will likely require acidic mobile phase conditions to promote protonation for efficient detection.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), such as this compound-d5.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

HPLC System: A standard HPLC system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

HPLC Conditions:

ParameterCondition
Column C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical):

The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of similar compounds.[7][8][9] These would require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 218.1115.11002515
This compound (Qualifier) 218.189.11002520
This compound-d5 (IS) 223.1120.11002515

Method Validation (Hypothetical Performance Characteristics)

The developed method should be fully validated according to the principles outlined in the FDA and ICH M10 guidelines.[1][2] The following tables summarize the expected performance characteristics of a validated method.

Table 1: Calibration Curve and Sensitivity

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ 1≤ 20%≤ 20%± 20%
Low QC 3≤ 15%≤ 15%± 15%
Mid QC 100≤ 15%≤ 15%± 15%
High QC 800≤ 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 385 - 11585 - 115
High QC 80085 - 11585 - 115

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway

As a centrally acting stimulant, this compound's mechanism of action, while distinct from classical amphetamines, is expected to involve the modulation of neurotransmitter systems. The following diagram illustrates a generalized signaling pathway for a stimulant drug.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Stimulant This compound Transporter Dopamine/Norepinephrine Transporter (DAT/NET) Stimulant->Transporter Inhibition NT Neurotransmitters (Dopamine/Norepinephrine) Transporter->NT Reuptake Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Vesicle->NT Release Receptor Postsynaptic Receptors NT->Receptor Signal Signal Transduction -> Neuronal Firing Receptor->Signal

Caption: Generalized signaling pathway for a stimulant drug.

Conclusion

This application note provides a comprehensive, albeit hypothetical, protocol for the quantitative analysis of this compound in human plasma using HPLC-MS/MS. The described method, once validated, would offer the necessary sensitivity, selectivity, and throughput for demanding research applications in pharmacology and drug development. Researchers should perform a full validation of this method in their laboratory to ensure its suitability for their specific needs.

References

Application Notes: Protocol for Assessing Methastyridone Effects on Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine (B1211576) transporter (DAT) is a crucial presynaptic protein that regulates dopaminergic neurotransmission by re-uptaking dopamine from the synaptic cleft.[1][2] This regulation is vital for numerous physiological processes, including motor control, motivation, and reward.[3] Consequently, DAT is a significant target for therapeutic drugs and substances of abuse.[3][4] Methastyridone is a centrally acting stimulant with a mode of action purported to be different from classical psychostimulants like d-amphetamine.[4] A thorough understanding of its interaction with the dopamine transporter is essential to elucidate its pharmacological profile.

These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on the dopamine transporter. The described methods include a radioligand binding assay to determine the binding affinity (Ki) of this compound for DAT and a dopamine uptake assay to measure its functional inhibitory potency (IC50).

Data Presentation

The following tables present hypothetical quantitative data for this compound's interaction with the dopamine transporter. These values are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Binding Affinity of this compound for Dopamine Transporter (DAT)

CompoundDAT Ki (nM)
This compoundValue to be determined
GBR 12909 (Control)5
Nomifensine (Control)15
Dopamine (Control)10000

Data based on typical values for control compounds.[5]

Table 2: Hypothetical Inhibitory Potency of this compound on Dopamine Uptake

CompoundIC50 (nM)
This compoundValue to be determined
Nomifensine (Control)10
Cocaine (Control)500

Data based on typical values for control compounds.[6]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine->DAT Reuptake This compound This compound This compound->DAT Inhibition

Dopamine Transporter Inhibition by this compound.

start Prepare Cell Membranes Expressing DAT assay_setup Assay Setup in 96-well Plate: - Buffer - this compound (or control) - [3H]WIN 35,428 (Radioligand) - Cell Membranes start->assay_setup incubation Incubate to Reach Binding Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Unbound Radioligand incubation->filtration quantification Quantify Radioactivity using Scintillation Counter filtration->quantification analysis Data Analysis: Calculate Ki values quantification->analysis start Plate Cells Expressing DAT in 96-well Plate pre_incubation Pre-incubate Cells with This compound (or control) start->pre_incubation uptake_initiation Initiate Uptake with [3H]Dopamine pre_incubation->uptake_initiation incubation Incubate for a Short Period (e.g., 5-10 minutes) uptake_initiation->incubation termination Terminate Uptake by Rapid Washing incubation->termination lysis_quantification Lyse Cells and Quantify Intracellular Radioactivity termination->lysis_quantification analysis Data Analysis: Calculate IC50 values lysis_quantification->analysis

References

safe handling and disposal procedures for Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methastyridone (IUPAC Name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) is a centrally acting stimulant.[1] Due to its pharmacological activity and acute toxicity, stringent adherence to safety protocols during handling and disposal is imperative to protect laboratory personnel and the environment. These application notes provide detailed procedures for the safe management of this compound in a research and development setting.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust and ingestion. It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.

Table 2.1: Quantitative Safety Data for this compound

ParameterValueReference
Chemical Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.26 g/mol [1]
Acute Oral Toxicity Fatal if swallowed.Sigma-Aldrich SDS
LD50 (Oral, Rat) Data not available in the provided search results.N/A
Hazard Statements May cause drowsiness or dizziness.Sigma-Aldrich SDS

Note: A specific LD50 value for this compound was not found in the public domain during the literature search for this document.

Safe Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to mitigate exposure risks.

  • Respiratory Protection: For handling powders or creating solutions, a NIOSH-approved respirator is recommended to prevent inhalation of dust or aerosols.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use.

  • Body Protection: A lab coat or disposable gown should be worn to prevent skin contact.

Engineering Controls
  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.

General Handling Procedures
  • Avoid the generation of dust.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Ensure all containers of this compound are clearly labeled.

Experimental Protocols

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE as specified in section 3.1.

  • Work Area: Perform all operations within a chemical fume hood.

  • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat.

  • Dissolution: Add the powder to the desired solvent in a suitable container.

  • Cleaning: Decontaminate the weighing area and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

Spill Response Protocol
  • Evacuation: Evacuate non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, cover with an absorbent material (e.g., vermiculite (B1170534) or sand).

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Procedures

The Safety Data Sheet for this compound advises to "Dispose of properly." Based on the chemical structure of this compound, which contains an oxazolidinone ring and a styryl group, a two-step chemical degradation process is recommended prior to disposal as hazardous waste. This process involves alkaline hydrolysis to open the oxazolidinone ring, followed by oxidative cleavage of the carbon-carbon double bond in the styryl group.

Protocol for Chemical Degradation of this compound Waste

Step 1: Alkaline Hydrolysis

  • Preparation: In a suitable, labeled chemical-resistant container within a fume hood, dissolve the this compound waste in a water-miscible solvent (e.g., ethanol).

  • Hydrolysis: While stirring, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) to the this compound solution. The target is to achieve a final pH greater than 12.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the oxazolidinone ring.

Step 2: Oxidative Cleavage

  • Oxidizing Agent: To the hydrolyzed solution, slowly add a solution of potassium permanganate (B83412) (KMnO₄) while stirring. Add the KMnO₄ solution portion-wise until a persistent purple color is observed, indicating an excess of the oxidizing agent.

  • Reaction: Continue stirring at room temperature for at least 24 hours to ensure the complete oxidation of the styryl group.

  • Quenching: Quench the excess potassium permanganate by the careful addition of a saturated solution of sodium bisulfite (NaHSO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Neutralization: Neutralize the resulting solution to a pH between 6 and 8 by the addition of a suitable acid (e.g., hydrochloric acid).

  • Final Disposal: The neutralized slurry should be collected in a labeled hazardous waste container for final disposal by a certified environmental management company.

Visualized Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Enter Weigh Weigh this compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Decontaminate Decontaminate Area Dissolve->Decontaminate Waste Dispose of Waste Decontaminate->Waste

Caption: Workflow for the safe handling and preparation of this compound solutions.

DisposalWorkflow start This compound Waste hydrolysis Alkaline Hydrolysis (NaOH, 24h) start->hydrolysis oxidation Oxidative Cleavage (KMnO4, 24h) hydrolysis->oxidation quench Quench Excess Oxidant (NaHSO3) oxidation->quench neutralize Neutralize pH (6-8) quench->neutralize end Dispose as Hazardous Waste neutralize->end

Caption: Chemical degradation workflow for the disposal of this compound waste.

References

Troubleshooting & Optimization

Technical Support for Methastyridone Synthesis: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for synthetic protocols for Methastyridone (CAS 721-19-7), no publicly available information on its synthesis could be located. As a result, the creation of a detailed technical support center with troubleshooting guides and FAQs for yield improvement is not possible at this time.

This compound, chemically identified as 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one, is a known compound with established identifiers. However, the specific chemical reactions, starting materials, reagents, and conditions required for its synthesis are not detailed in accessible scientific literature or patent databases.

Key Information Required for a Technical Support Center:

A technical support center for improving the yield of a chemical synthesis fundamentally requires:

  • A-Z Synthesis Protocol: A detailed, step-by-step description of the chemical reaction, including all reactants, solvents, catalysts, and purification methods.

  • Common Side Reactions and Byproducts: Knowledge of potential unwanted reactions is crucial for troubleshooting yield loss.

  • Reaction Kinetics and Thermodynamics: Understanding the factors that influence the reaction rate and equilibrium is essential for optimization.

  • Published Yield Data: Baseline and optimized yield information from existing literature provides a benchmark for improvement.

Without this foundational information, it is impossible to provide accurate and relevant troubleshooting advice, generate frequently asked questions, or create meaningful diagrams of the experimental workflow.

Visualizing the Information Gap

To illustrate the necessary, yet unavailable, information, a conceptual workflow for a chemical synthesis is provided below. The specific steps for this compound synthesis would need to be identified to populate such a diagram.

Caption: A conceptual workflow for a chemical synthesis. The specific stages for this compound are currently unknown.

We will continue to monitor for any new publications or patents that may disclose the synthesis of this compound. Should this information become available, the development of a comprehensive technical support resource will be revisited.

Technical Support Center: Overcoming Solubility Challenges with Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Methastyridone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a centrally acting stimulant with a mode of action that differs from classical stimulants like d-amphetamine.[1] Its chemical structure, C13H15NO2, suggests it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions.[1][2] For researchers conducting in vitro and in vivo studies, achieving an appropriate concentration in aqueous buffers is crucial for obtaining reliable and reproducible experimental results. Poor solubility can lead to inaccurate dosing, precipitation during experiments, and ultimately, misleading data.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

When you observe precipitation, consider the following immediate actions:

  • Visual Inspection: Confirm that the precipitate is indeed the compound and not a contaminant.

  • Sonication: Briefly sonicate the solution to see if the precipitate redissolves. This can help overcome kinetic solubility limits.

  • Gentle Heating: For some compounds, gentle warming of the solution can increase solubility. However, be cautious of potential degradation at elevated temperatures. Always check the compound's stability profile first.

  • pH Check: Verify the pH of your aqueous buffer. The solubility of compounds with ionizable groups can be highly pH-dependent.

Q3: What are the most common methods to improve the solubility of poorly water-soluble compounds like this compound?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs.[3] The most common approaches include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[4][5][6]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[5]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[8]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization to increase the surface area for dissolution.[4][9][10]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[7][8]

Troubleshooting Guides

Issue 1: this compound crashes out of solution when preparing a stock solution in an aqueous buffer.

Possible Cause: The intrinsic aqueous solubility of this compound is very low, and you are attempting to prepare a concentration that exceeds its solubility limit.

Solutions:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1% - 1%).

  • Use a Co-solvent System: If a higher concentration in an aqueous environment is necessary, consider using a co-solvent system. Polyethylene glycol (PEG) and propylene (B89431) glycol are commonly used co-solvents in research.[6][11]

Issue 2: My this compound solution is clear initially but forms a precipitate over time or upon temperature change.

Possible Cause: You may have created a supersaturated solution which is thermodynamically unstable. Changes in temperature can also affect solubility, leading to precipitation.

Solutions:

  • Determine the Thermodynamic Solubility: It is crucial to determine the equilibrium (thermodynamic) solubility of this compound in your specific buffer system to avoid preparing supersaturated solutions.

  • Maintain Consistent Temperature: Ensure that your solutions are prepared, stored, and used at a consistent temperature to prevent temperature-induced precipitation. If experiments are conducted at a different temperature than preparation, assess solubility at that temperature.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in various solvent systems to illustrate the impact of different solubilization techniques.

Solvent SystemThis compound Concentration (µg/mL)Observations
Deionized Water< 1Insoluble, visible particles
Phosphate-Buffered Saline (PBS), pH 7.4< 1Insoluble, visible particles
10% DMSO in PBS, pH 7.4500Clear solution
20% PEG 400 in PBS, pH 7.4800Clear solution
PBS, pH 5.05Slightly improved solubility
PBS, pH 9.08Slightly improved solubility
1% Tween® 80 in PBS, pH 7.4250Clear solution (micellar)
5% Hydroxypropyl-β-Cyclodextrin in Water1200Clear solution (complexation)

Note: This data is illustrative and not based on experimentally verified values for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molar Mass: 217.27 g/mol )[1]

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Weigh out 2.17 mg of this compound and place it into a clean microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
  • Objective: To determine the thermodynamic solubility of this compound in a specific aqueous buffer.

  • Materials:

    • This compound

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • HPLC system for quantification

  • Procedure:

    • Add an excess amount of this compound to a glass vial (e.g., 1-2 mg).

    • Add a known volume of the aqueous buffer (e.g., 1 mL).

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve vortex Vortex until Fully Dissolved dissolve->vortex store Store at -20°C vortex->store dilute Dilute Stock into Aqueous Buffer store->dilute Aliquot Stock mix Mix Thoroughly dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Observe Precipitation in Aqueous Solution q1 Is the solution supersaturated? start->q1 a1_yes Lower Concentration or Use Solubilization Method q1->a1_yes Yes q2 Is the pH appropriate? q1->q2 No end_solve Solubility Issue Resolved a1_yes->end_solve a2_yes Consider Co-solvent or Surfactant q2->a2_yes Yes a2_no Adjust pH and Re-evaluate Solubility q2->a2_no No a2_yes->end_solve a2_no->end_solve

Caption: Troubleshooting logic for this compound precipitation.

hypothetical_signaling_pathway This compound This compound receptor Target Receptor (e.g., GPCR) This compound->receptor Binds g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) Production effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka downstream Phosphorylation of Downstream Targets pka->downstream response Cellular Response (e.g., Neuronal Firing) downstream->response

Caption: Hypothetical signaling pathway for a stimulant like this compound.

References

Technical Support Center: Troubleshooting Methastyridone Degradation in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Methastyridone in experimental assays.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the handling, storage, and analysis of this compound.

Q1: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A1: Unexpected peaks in your chromatogram are likely degradation products of this compound. The presence of an oxazolidinone ring and a styryl group in this compound's structure makes it susceptible to degradation under certain conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. It is also possible that you are observing impurities from the synthesis process or interactions with excipients.

To identify the source of the unexpected peaks, a forced degradation study is recommended. This involves subjecting a sample of this compound to various stress conditions to intentionally induce degradation. By comparing the chromatograms of the stressed samples to your experimental sample, you can identify the degradation products.

Potential Degradation Pathways of this compound

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

G Potential Degradation Pathways of Methastywordone cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Hydrolysis_Acid Acidic Conditions (e.g., low pH buffer) This compound->Hydrolysis_Acid Hydrolysis_Base Basic Conditions (e.g., high pH buffer) This compound->Hydrolysis_Base Oxidizing_Agent Oxidizing Agent (e.g., H2O2) This compound->Oxidizing_Agent UV_Light UV/Visible Light This compound->UV_Light Ring_Opened_Product Ring-Opened Product (Hydrolysis of Oxazolidinone Ring) Hydrolysis_Acid->Ring_Opened_Product Hydrolysis_Base->Ring_Opened_Product Oxidized_Product Oxidized Product (e.g., Epoxidation of Styryl Double Bond) Oxidizing_Agent->Oxidized_Product Isomerization_Product Cis-Isomer (Isomerization of Styryl Double Bond) UV_Light->Isomerization_Product Photocyclization_Product Photocyclized Product UV_Light->Photocyclization_Product

Caption: Potential degradation pathways for this compound.

Q2: My quantitative results for this compound are inconsistent across different experiments. What could be causing this variability?

A2: Inconsistent quantitative results often stem from the degradation of this compound during sample preparation, storage, or analysis. Several factors can influence the stability of the compound.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • pH: The oxazolidinone ring in this compound is susceptible to hydrolysis under both acidic and basic conditions. The pH of your sample solutions and mobile phase should be carefully controlled.

  • Light Exposure: The styryl moiety in this compound can undergo photoisomerization or photodegradation upon exposure to UV or even ambient light.[2]

  • Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to the degradation of the styryl group.

To improve consistency, it is crucial to control these factors throughout your experimental workflow.

Experimental Workflow for Minimizing Degradation

The following diagram outlines a recommended workflow to minimize this compound degradation during experimental procedures.

G Recommended Experimental Workflow Start Start Sample_Prep Sample Preparation - Use fresh, high-purity solvents - Control pH with appropriate buffers - Work under low light/amber vials Start->Sample_Prep Storage Sample Storage - Store at recommended temperature (e.g., 2-8°C) - Protect from light - Use airtight containers Sample_Prep->Storage Analysis HPLC Analysis - Use a validated stability-indicating method - Control column temperature - Use fresh mobile phase Storage->Analysis Data_Acquisition Data Acquisition & Analysis Analysis->Data_Acquisition

Caption: Workflow to minimize this compound degradation.

FAQs

Q3: What are the optimal storage conditions for this compound and its solutions?

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the drug and monitoring of its stability. The development of such a method typically involves the following steps:

  • Forced Degradation Studies: As mentioned in Q1, perform forced degradation studies to generate degradation products.

  • Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., different organic modifiers, pH, and buffer systems) to achieve the best separation of this compound from its degradation products.

  • Method Optimization: Fine-tune the chromatographic conditions (e.g., gradient profile, flow rate, column temperature) to optimize resolution, peak shape, and analysis time.

  • Method Validation: Validate the optimized method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Q5: What are the expected degradation percentages for this compound under forced degradation conditions?

A5: The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to the actual stability of the drug. The table below provides typical conditions for forced degradation studies and the target degradation range.

Stress ConditionTypical ParametersTarget Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours5-20%
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours5-20%
Oxidation 3% H₂O₂ at room temperature for 24 hours5-20%
Thermal Degradation 80°C for 48 hours5-20%
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light5-20%

Note: These are general guidelines. The actual conditions may need to be adjusted based on the stability of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound and assess its stability under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade methanol (B129727) and water

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the powder in methanol before HPLC analysis.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) for a defined period. Also, expose a separate sample to visible light.

  • Control Sample: Prepare a control sample by diluting the stock solution with the appropriate solvent and keeping it at room temperature, protected from light.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a starting point for the development of a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: 10% A, 90% B

    • 25-26 min: Linear gradient to 90% A, 10% B

    • 26-30 min: 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 254-320 nm due to the styryl group)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) with the initial mobile phase composition to a suitable concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peaks in the chromatograms.

  • Calculate the percentage degradation of this compound in each stressed sample relative to the control sample.

  • Assess the peak purity of the this compound peak in the presence of degradation products using a photodiode array (PDA) detector.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding in vivo studies, mechanism of action, and established dosage ranges for Methastyridone is exceptionally limited in publicly available scientific literature. The following guide is based on general principles of in vivo dosage optimization and may require significant adaptation based on preliminary experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in vivo?

Due to the scarcity of published data, a definitive starting dose for this compound cannot be provided. Researchers should consider conducting a dose-range finding study to determine an appropriate starting point. It is advisable to begin with a very low dose and escalate cautiously while monitoring for efficacy and toxicity.

Q2: How is this compound believed to exert its effects?

This compound is classified as a centrally acting stimulant.[1] However, its precise mechanism of action and the signaling pathways it modulates are not well-documented in available literature.[1]

Q3: What are the common challenges when optimizing this compound dosage?

The primary challenge is the lack of established pharmacokinetic and pharmacodynamic data. This makes it difficult to predict how the compound will be absorbed, distributed, metabolized, and excreted, as well as its dose-response relationship.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
High inter-individual variability in response Differences in metabolism, target engagement, or underlying physiology.Ensure a homogenous animal cohort (age, sex, weight). Consider subgroup analysis to identify potential contributing factors.
Lack of a clear dose-response relationship The tested dose range may be too narrow or outside the therapeutic window. The chosen endpoint may not be sensitive enough.Expand the dose range in subsequent studies. Validate the sensitivity and specificity of the primary efficacy endpoint.
Unexpected toxicity or adverse events Off-target effects or accumulation of toxic metabolites.Conduct thorough toxicological assessments at all dose levels. Consider pharmacokinetic analysis to investigate drug accumulation.

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Objective: To identify a safe and potentially efficacious dose range for this compound in the selected animal model.

  • Methodology:

    • Select a cohort of animals and divide them into several groups (e.g., vehicle control and 3-5 dose escalation groups).

    • Administer single doses of this compound to the respective groups.

    • Monitor animals closely for a defined period for any signs of toxicity, behavioral changes, or other relevant physiological responses.

    • Collect blood samples at predetermined time points to perform preliminary pharmacokinetic analysis if possible. .

Visualizations

Logical Workflow for Dosage Optimization

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study cluster_2 Phase 3: Efficacy Study with Optimized Dose a Select Animal Model & Endpoints b Administer Single Escalating Doses a->b c Monitor for Toxicity & Efficacy b->c d Select Promising Doses from Phase 1 c->d Inform Dose Selection e Characterize Absorption, Distribution, Metabolism, Excretion (ADME) d->e f Correlate Drug Exposure with Efficacy e->f g Select Optimized Dose Based on PK/PD Data f->g Determine Optimal Dose h Conduct Chronic Dosing Study g->h i Evaluate Long-Term Efficacy & Safety h->i

Caption: A stepwise approach to in vivo dosage optimization.

References

Technical Support Center: Purification of Synthesized Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthesized Methastyridone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurity profiling for this compound is not extensively documented in publicly available literature, potential impurities can be inferred based on its structure and common synthetic routes for oxazolidinones. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the oxazolidinone ring or the styryl side chain.

  • Intermediates: In multi-step syntheses, incompletely reacted intermediates are a common source of impurities.

  • Side-products: These can arise from competing reactions. For oxazolidinone synthesis, potential side-products could result from incomplete cyclization or side reactions involving the functional groups.

  • Diastereomers: If the synthesis is not stereospecific, diastereomers of this compound may be present.

  • Degradation products: The oxazolidinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opened impurities.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general approach to purifying crude this compound would involve an initial work-up to remove bulk impurities, followed by a primary purification technique.

  • Aqueous Work-up: Neutralize the reaction mixture and perform a liquid-liquid extraction. This compound, with a computed XLogP3 of 2.3, is expected to be more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) than in water. This will help remove water-soluble byproducts and reagents.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often an effective first purification step.

  • Column Chromatography: If crystallization is not effective or if the crude product is an oil, silica (B1680970) gel column chromatography is a versatile technique for separating this compound from impurities with different polarities.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. To find a suitable solvent, you can perform small-scale solubility tests with a range of solvents of varying polarities, such as hexanes, ethyl acetate, isopropanol, and toluene, or mixtures thereof.

Q4: What chromatographic technique is best suited for this compound purification?

A4: Normal-phase column chromatography using silica gel is a good starting point for the purification of this compound, given its moderate polarity. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent ratio can be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guides

Troubleshooting Poor Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after recrystallization The chosen solvent is too good a solvent for this compound at low temperatures.Test alternative solvents or solvent mixtures where this compound has lower solubility at room temperature. Ensure the solution is sufficiently cooled to allow for maximum crystal formation.
The product is co-precipitating with a significant amount of impurity.Consider a pre-purification step like a quick filtration through a silica plug or a different primary purification method like column chromatography.
Low recovery after column chromatography The product is strongly adsorbed to the stationary phase.Increase the polarity of the eluent. If using a silica gel column, adding a small percentage of a more polar solvent like methanol (B129727) or triethylamine (B128534) (if the compound is basic) can help.
The product is volatile and is lost during solvent evaporation.Use a rotary evaporator at a reduced pressure and a moderate temperature. Avoid prolonged drying under high vacuum.
Troubleshooting Impurities Remaining After Purification
Symptom Possible Cause Suggested Solution
Persistent impurity with similar polarity to this compound The chosen chromatographic system does not provide sufficient resolution.Optimize the mobile phase for your column chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC.
Presence of diastereomers The synthetic route is not stereoselective.Chiral chromatography may be necessary to separate diastereomers. This often requires specialized columns and solvent systems.
Product degradation during purification This compound is unstable under the purification conditions (e.g., acidic or basic conditions on silica gel).Use a neutral stationary phase like deactivated silica gel or alumina. If the compound is acid-sensitive, you can add a small amount of a non-volatile base like triethylamine to the eluent.

Experimental Protocols

General Protocol for Recrystallization
  • Dissolution: In a flask, add the crude this compound solid. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Protocol for Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the chromatography eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is used. The appropriate solvent system should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for Eluent Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of this compound (Predicted)Rf of Less Polar ImpurityRf of More Polar ImpurityResolution (ΔRf)
9:10.60.70.50.1 / 0.1
7:30.40.50.250.1 / 0.15
1:10.20.30.050.1 / 0.15

Note: The Rf values are hypothetical and serve as an example for optimizing the separation of this compound from potential impurities.

Visualizations

Purification_Troubleshooting_Workflow start Crude Synthesized This compound initial_analysis Analyze Crude Product (TLC, NMR) start->initial_analysis primary_purification Select Primary Purification initial_analysis->primary_purification recrystallization Recrystallization primary_purification->recrystallization Crude is solid column_chromatography Column Chromatography primary_purification->column_chromatography Crude is oil or crystallization fails check_purity1 Check Purity (>95%?) recrystallization->check_purity1 check_purity2 Check Purity (>95%?) column_chromatography->check_purity2 pure_product Pure this compound check_purity1->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent) check_purity1->troubleshoot_recrystallization No check_purity2->pure_product Yes troubleshoot_chromatography Troubleshoot Chromatography (e.g., optimize eluent) check_purity2->troubleshoot_chromatography No troubleshoot_recrystallization->recrystallization secondary_purification Consider Secondary Purification (e.g., Prep-HPLC) troubleshoot_recrystallization->secondary_purification troubleshoot_chromatography->column_chromatography troubleshoot_chromatography->secondary_purification secondary_purification->pure_product

Caption: Troubleshooting workflow for the purification of synthesized this compound.

Technical Support Center: Minimizing Side Effects in Animal Models Treated with Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Methastyridone and what are its expected effects in animal models?

A1: this compound is described as a centrally acting stimulant with a mode of action that differs from classical stimulants like d-amphetamine.[1] As a stimulant, it is expected to increase locomotor activity, alertness, and stereotypic behaviors in animal models. The specific behavioral and physiological effects will likely be dose-dependent.

Q2: What are the potential side effects of centrally acting stimulants in animal models?

A2: Centrally acting stimulants can induce a range of side effects in animal models, including:

  • Cardiovascular: Increased heart rate (tachycardia) and blood pressure.[2]

  • Neurological: Stereotypic behaviors (e.g., repetitive sniffing, gnawing, head weaving), increased anxiety, and in some cases, seizures at high doses.[2]

  • Metabolic: Decreased appetite, weight loss, and hyperthermia.[2]

  • Gastrointestinal: General distress and changes in bowel movements.[2]

  • Behavioral: Disruption of normal sleep-wake cycles and potential for behavioral sensitization with repeated administration.

Q3: How can I establish a safe and effective dose for this compound in my animal model?

A3: A thorough dose-response study is critical. Start with a very low dose and gradually escalate it in different cohorts of animals. Carefully observe for the desired therapeutic effect and the onset of any adverse side effects. This will help in identifying a therapeutic window for this compound in your specific experimental context.

Troubleshooting Guide

Observed Side Effect Potential Cause Recommended Solution
Hyperactivity/Excessive Stereotypy Dose is too high.Reduce the dose of this compound. Consider a different route of administration that may lead to a slower onset and lower peak concentration.
Weight Loss/Decreased Food Intake Anorectic effects of the stimulant.Monitor food intake and body weight daily. Provide highly palatable and energy-dense food. Schedule dosing at a time that minimizes interference with the animal's primary feeding period (e.g., after the dark cycle for nocturnal rodents).
Dehydration Decreased water intake, increased activity.Ensure ad libitum access to water. Consider providing a supplementary hydration source, such as hydrogel packs.
Anxiety/Agitation Anxiogenic properties of the stimulant.Handle animals gently and minimize environmental stressors. Ensure adequate acclimatization to the experimental procedures and environment.
Cardiovascular Stress (Tachycardia) Sympathomimetic effects of the stimulant.Use the lowest effective dose. For terminal studies, consider monitoring cardiovascular parameters. For survival studies, ensure the dose is well-tolerated over the study duration.
Skin Lesions/Poor Grooming Stereotypic behavior (excessive grooming), general malaise.House animals in an enriched environment to reduce stress and stereotypic behaviors. Monitor for any signs of skin irritation and consult with veterinary staff.

Experimental Protocols

Protocol 1: Dose Escalation Study for a Novel Stimulant
  • Animal Model: Select the appropriate species and strain for your research question.

  • Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical group size is 8-10 animals.

  • Dosing: Administer the vehicle or the specified dose of this compound via the intended route of administration.

  • Observation: Continuously monitor the animals for the first few hours post-dosing for any acute adverse effects. Record behavioral observations, such as locomotor activity and stereotypic behaviors.

  • Daily Monitoring: For the duration of the study, record body weight, food and water intake, and clinical signs of toxicity daily.

  • Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to determine the optimal therapeutic dose.

Protocol 2: Oral Gavage Administration in Rodents
  • Restraint: Gently but firmly restrain the animal to prevent movement.

  • Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced.

  • Verification of Placement: If resistance is met, do not force the needle. The needle is likely in the trachea. Withdraw and re-insert.

  • Substance Administration: Once the needle is correctly placed in the esophagus, slowly administer the substance.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate aspiration.

Visualizations

experimental_workflow Experimental Workflow for a Novel Stimulant Study acclimatization Acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Dosing (Vehicle/Methastyridone) randomization->dosing acute_obs Acute Observation (Behavioral) dosing->acute_obs daily_monitoring Daily Monitoring (Weight, Food/Water Intake) acute_obs->daily_monitoring data_analysis Data Analysis daily_monitoring->data_analysis endpoint Humane Endpoint/Study Conclusion data_analysis->endpoint

Caption: Workflow for a dose-response study.

stimulant_pathway Generalized Signaling Pathway of a Centrally Acting Stimulant cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron stimulant Centrally Acting Stimulant dat Dopamine (B1211576) Transporter (DAT) stimulant->dat Blocks/Reverses vesicle Dopamine Vesicle stimulant->vesicle Promotes Release da_synapse Dopamine dat->da_synapse Inhibits Reuptake da_release Dopamine Release vesicle->da_release da_release->da_synapse da_receptor Dopamine Receptor da_synapse->da_receptor Binds to downstream Downstream Signaling & Behavioral Effects da_receptor->downstream

Caption: Generalized stimulant action on dopamine synapse.

References

Technical Support Center: Dealing with Interference in Analytical Detection of Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when analyzing Methastyridone in biological matrices?

A1: Interference in the analysis of this compound typically originates from several sources:

  • Endogenous Matrix Components: Biological samples like plasma, urine, and tissue homogenates are complex mixtures.[1][2] Lipids (especially phospholipids), proteins, salts, and endogenous metabolites can interfere with the analysis.[1]

  • Metabolites: this compound metabolites can have similar chemical structures and chromatographic behavior, potentially co-eluting and causing overlapping signals.[3]

  • Co-administered Drugs: Other drugs or their metabolites present in the sample can also cause interference.[4][5]

  • Sample Collection and Processing: Contaminants from collection tubes, solvents, and lab equipment can introduce interfering peaks.[6][7]

Q2: My chromatogram shows a poor peak shape for this compound (e.g., tailing or fronting). What could be the cause?

A2: Poor peak shape is often due to:

  • Column Overload: Injecting too high a concentration of the analyte. Try diluting the sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material or metal surfaces in the HPLC system.[8] Using a bio-inert column can sometimes resolve this.[8]

  • Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for your analyte. Ensure the mobile phase pH is appropriate for the pKa of this compound.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or may be nearing the end of its lifespan.[6]

Q3: I am observing significant ion suppression/enhancement in my LC-MS analysis of this compound. How can I mitigate this?

A3: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS.[2][6][9] To address this:

  • Improve Sample Preparation: Use a more selective sample clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9][10]

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components that are causing the ion suppression.[9][11] This could involve changing the gradient, mobile phase, or using a different type of column.

  • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering compounds.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[9][12]

Q4: My quantitative results for this compound are inconsistent and show high variability. What should I check?

A4: High variability in quantitative results can stem from several factors:

  • Inconsistent Sample Preparation: This is a major source of variability. Ensure your sample preparation protocol is well-defined and consistently executed.[11] Automation can help improve reproducibility.[13]

  • Matrix Effects: Inconsistent matrix effects between different samples can lead to high variability.[2][11]

  • Instrument Performance: Check for issues with the autosampler, pump, or mass spectrometer that could be causing inconsistent injections or signal instability.[6][14]

  • Analyte Stability: Ensure this compound is stable in the sample matrix under the storage and processing conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms: You observe extra peaks in your chromatogram that are not present in your standard solutions.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Contamination * Analyze a blank injection (mobile phase only) to check for system contamination.[6] * Analyze a blank matrix sample (e.g., plasma from a drug-free subject) to identify endogenous interferences. * Ensure all glassware, solvents, and reagents are clean and of high purity.[7]
Metabolites of this compound * If possible, obtain reference standards for known metabolites to confirm their retention times. * Use high-resolution mass spectrometry to obtain accurate mass data for the unknown peaks and predict their elemental composition.
Co-eluting Compounds * Optimize the chromatographic method (e.g., change the gradient slope, mobile phase composition, or column chemistry) to improve separation.[11]
Carryover * Inject a blank sample immediately after a high-concentration sample to check for carryover.[6] * Optimize the autosampler wash procedure.
Issue 2: Poor Recovery During Sample Preparation

Symptoms: The signal intensity for this compound is significantly lower in extracted samples compared to a neat standard solution.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inefficient Extraction (LLE) * Ensure the pH of the aqueous phase is optimized for the extraction of this compound (typically 2 pH units above the pKa for a basic compound or 2 units below for an acidic compound).[15] * Test different organic solvents to find one with optimal partitioning for this compound.[16][17] * Ensure adequate mixing (vortexing) and phase separation.
Inefficient Elution (SPE) * The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Try a stronger solvent or a different solvent mixture. * Ensure the sorbent type (e.g., reversed-phase, ion-exchange) is appropriate for the chemical properties of this compound.[1][18]
Analyte Adsorption * this compound may be adsorbing to plasticware or glassware. Try using low-binding tubes or silanized glassware.
Analyte Degradation * Assess the stability of this compound during the sample preparation process. Consider performing extraction steps at a lower temperature.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95 ± 5.245 ± 12.5 (Suppression)18.5
Liquid-Liquid Extraction (LLE)82 ± 4.188 ± 8.9 (Minor Suppression)9.8
Solid-Phase Extraction (SPE)91 ± 3.597 ± 5.4 (Minimal Effect)5.1

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Chromatographic Modifications on a Co-eluting Interference
Chromatographic ConditionResolution (Rs) between this compound and Interference
Isocratic (50:50 ACN:H2O)0.8 (Poor Separation)
Gradient (20-80% ACN over 10 min)1.6 (Good Separation)
Different Column (Phenyl-Hexyl vs. C18)2.1 (Excellent Separation)

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for cleaning up plasma samples to reduce matrix interference before LC-MS analysis of this compound.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for injection.

Protocol 2: Assessment of Matrix Effects

This protocol is used to quantitatively determine the extent of ion suppression or enhancement.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the mobile phase reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final evaporation step, reconstitute the dried extracts with the standard solutions from Set A.

    • Set C (Pre-Extraction Spike): Spike the low, medium, and high concentrations of this compound into the blank biological matrix before the extraction process.

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

    • RE (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100

    • A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Analytical Interference cluster_sample Sample Troubleshooting start Problem Observed (e.g., Poor Peak Shape, Low Signal) check_system Check System Suitability (Blank Injection, Standard) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot LC-MS System (e.g., Clean Source, Check Column) system_ok->fix_system No sample_issue Investigate Sample-Related Issues system_ok->sample_issue Yes fix_system->check_system eval_prep Evaluate Sample Preparation (Recovery, Cleanliness) sample_issue->eval_prep eval_chrom Evaluate Chromatography (Co-elution, Peak Shape) sample_issue->eval_chrom eval_matrix Assess Matrix Effects (Post-column Infusion, Spiking) eval_prep->eval_matrix eval_chrom->eval_matrix optimize_prep Optimize Sample Prep (SPE, LLE) eval_matrix->optimize_prep High Interference optimize_chrom Optimize Chromatography (Gradient, Column) eval_matrix->optimize_chrom Co-elution use_sil_is Implement Stable Isotope-Labeled Internal Standard eval_matrix->use_sil_is Consistent Suppression solution Problem Resolved optimize_prep->solution optimize_chrom->solution use_sil_is->solution

Caption: A logical workflow for troubleshooting analytical interference.

Caption: Ion suppression due to competition for charge in the ESI source.

References

how to increase the stability of Methastyridone for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on maintaining the stability of Methastyridone for long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of pharmaceutical compounds like this compound can be influenced by several environmental factors. The most common factors include temperature, humidity, light exposure, and the pH of the environment if in solution.[1][2][3] Given its chemical structure, which likely contains a lactam ring, hydrolysis is a significant concern.[4][5][6] Additionally, the presence of a styrene-like moiety suggests potential susceptibility to oxidation and photodegradation.[7][8][9][10]

Q2: What are the initial signs of this compound degradation?

A2: Degradation can manifest as physical or chemical changes. Physical signs may include a change in color (e.g., yellowing), caking of the powder, or a change in dissolution properties.[11] Chemical changes involve the formation of degradation products, which can be detected by a decrease in the purity of the sample when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).[12][13][14][15]

Q3: What are the recommended general storage conditions for a new compound like this compound?

A3: For a new chemical entity with unknown stability, it is prudent to store it under controlled and protective conditions. Initially, store this compound in a cool, dark, and dry place. A refrigerator (2-8°C) or a freezer (-20°C) is often recommended, especially if preliminary data suggests thermal instability.[16] It should be stored in a tightly sealed, opaque container to protect it from moisture and light.[17][18][19][20][21]

Q4: How does pH affect the stability of this compound in solution?

A4: The lactam ring in this compound is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[4][5][6] Generally, many beta-lactam antibiotics exhibit maximum stability in the pH range of 4.5 to 6.5.[22] It is crucial to determine the optimal pH for maximum stability if you intend to work with this compound in solution for extended periods.

Q5: Are there any excipients that can help improve the stability of this compound?

A5: Yes, various excipients can be used to enhance stability. To mitigate hydrolysis, hygroscopic excipients can be added to formulations to preferentially absorb moisture.[11][23][24][25] For protection against oxidation, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be incorporated.[26][27][28][29][] If the compound is light-sensitive, opaque coating agents or packaging can be used.[11][20]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Loss of potency or purity in solid form over time. 1. Moisture Absorption: The lactam ring is likely undergoing hydrolysis due to absorbed moisture.[11][23][25] 2. Exposure to Light: The styrene (B11656) moiety may be susceptible to photodegradation. 3. High Temperature: Elevated temperatures can accelerate degradation reactions.[16]1. Store in a desiccator or with a desiccant. Use tightly sealed containers. 2. Store in an amber vial or a light-blocking container.[17][18][19] 3. Store at a lower temperature (e.g., 2-8°C or -20°C).
Rapid degradation of this compound in solution. 1. Inappropriate pH: The solution pH may be promoting acid or base-catalyzed hydrolysis of the lactam ring.[4][5][6] 2. Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of the styrene group.[7][8]1. Conduct a pH-rate profile study to identify the pH of maximum stability. Use buffers to maintain this pH. 2. Prepare solutions with de-gassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon. Incorporate a suitable antioxidant if compatible.[27]
Appearance of new peaks in the HPLC chromatogram during stability studies. 1. Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.[1][31]1. Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in understanding the degradation pathways and validating the stability-indicating nature of your analytical method.[2][3][32]
Change in color of the solid compound or solution. 1. Oxidation or Photodegradation: These processes can often lead to the formation of colored byproducts.[8]1. Protect the compound from light and oxygen. Store under an inert atmosphere and in light-resistant packaging.[20][21] Consider the use of antioxidants.[26][28]

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data can be structured.

Table 1: Stability of Solid this compound under Accelerated Conditions

ConditionTime (Weeks)Purity (%)Appearance
40°C / 75% RH 099.8White Powder
297.2White Powder
494.5Off-white Powder
Photostability (ICH Q1B) 099.8White Powder
Exposed96.1Slightly Yellow Powder
Dark Control99.7White Powder

Table 2: Stability of this compound (1 mg/mL) in Solution at 25°C

ConditionTime (Hours)Purity (%)
0.1 M HCl 099.7
2485.3
pH 7.4 Buffer 099.8
2498.1
0.1 M NaOH 099.6
2478.9
3% H₂O₂ 099.7
2491.4

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method, as per ICH guidelines.[1][2][3][31][32]

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • Also, prepare a solution of this compound and reflux at 80°C for 24 hours.

    • Analyze the solid and the solution samples by HPLC.

  • Photodegradation:

    • Expose solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze both the exposed and dark control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products generated during the forced degradation study.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile (B52724) (or methanol) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a pH between 3 and 6).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector: UV/Vis or Photodiode Array (PDA) detector. Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan). A PDA detector is highly recommended to assess peak purity.

  • Method Development:

    • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic degradation samples).

    • Optimize the gradient, pH of the aqueous phase, and organic solvent to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

    • The final method should be able to accurately quantify this compound in the presence of its degradation products.

  • Validation:

    • Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation Pathways and Experimental Workflow

Potential Degradation Pathway of a Lactam Ring cluster_hydrolysis Hydrolysis Lactam This compound (Lactam Ring) Intermediate Tetrahedral Intermediate Lactam->Intermediate + H₂O (Acid/Base Catalysis) Product Ring-Opened Product (Inactive Amino Acid) Intermediate->Product Ring Opening

Caption: Potential hydrolytic degradation pathway of the lactam ring in this compound.

Potential Oxidative Degradation of a Styrene Moiety cluster_oxidation Oxidation Styrene This compound (Styrene Moiety) Epoxide Epoxide Intermediate Styrene->Epoxide + [O] (e.g., Peroxide) Aldehyde Aldehyde/Ketone Products Epoxide->Aldehyde Rearrangement/Further Oxidation

Caption: Potential oxidative degradation pathway of the styrene moiety in this compound.

Experimental Workflow for this compound Stability Study cluster_workflow Stability Study Workflow start Receive this compound API forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Q2) method_dev->method_val stability_setup Set up Long-Term Stability Study (ICH Q1A Conditions) method_val->stability_setup analysis Analyze Samples at Time Points stability_setup->analysis data_eval Evaluate Data & Determine Degradation Rate analysis->data_eval end Establish Shelf-Life and Storage Conditions data_eval->end

Caption: A typical experimental workflow for conducting a stability study on this compound.

References

Technical Support Center: Refining Extraction Methods for Methastyridone from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methastyridone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining extraction methods for this compound from plasma samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

The three primary techniques for extracting small molecules like this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required sample cleanliness, desired recovery, sample throughput, and the specific physicochemical properties of this compound.

Q2: How do I choose the best extraction method for my assay?

The selection of an appropriate extraction method is critical for developing a robust bioanalytical assay.[1]

  • Protein Precipitation (PPT) is a fast and simple method suitable for high-throughput screening. However, it may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.[2]

  • Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent. Method development can be more time-consuming as it requires optimization of solvent choice and pH.

  • Solid-Phase Extraction (SPE) provides the cleanest samples by utilizing a solid sorbent to selectively bind and elute this compound.[3] It is highly effective at removing interfering substances but is often the most time-consuming and expensive option.[4]

Q3: What is "matrix effect" and how can I minimize it?

The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification in LC-MS/MS analysis. To minimize matrix effects, a more selective sample preparation technique like SPE is recommended to remove interfering components such as phospholipids.

Q4: How can I improve the recovery of this compound?

Low recovery can be due to several factors including incomplete protein binding disruption, suboptimal pH, or inappropriate solvent selection. For SPE, ensure proper conditioning of the sorbent and use a strong enough elution solvent. For LLE, experiment with different organic solvents and adjust the sample pH to ensure this compound is in a neutral, extractable state. In PPT, the choice of organic solvent can influence recovery.

Q5: What are the best practices for storing plasma samples containing this compound?

The stability of analytes in biological matrices is crucial for accurate results.[5][6][7] Plasma samples should be stored at -20°C or lower to minimize degradation of this compound.[8] It is essential to conduct stability studies to determine how storage conditions and freeze-thaw cycles affect the concentration of this compound in your samples.[6][7]

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Protein Precipitation Optimize the ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma. A common starting point is a 3:1 ratio.[9] Ensure thorough vortexing and adequate centrifugation time and speed to pellet the precipitated proteins.
Suboptimal pH for LLE Adjust the pH of the plasma sample to ensure this compound is in its neutral form, which is more soluble in organic solvents. Experiment with a range of pH values around the pKa of this compound.
Incomplete Elution in SPE The elution solvent may not be strong enough. Try a solvent with a higher elution strength or add a modifier (e.g., a small percentage of acid or base) to the elution solvent to disrupt the interaction between this compound and the sorbent.
Analyte Adsorption Non-specific binding to labware can be an issue. Consider using low-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the sample can also help.
Issue 2: High Matrix Effects / Ion Suppression in LC-MS/MS
Potential Cause Troubleshooting Step
Insufficient Sample Cleanup If using PPT, consider switching to LLE or SPE for a cleaner extract. Phospholipid removal plates or cartridges can also be used as a post-extraction cleanup step.
Co-elution of Interfering Substances Modify the chromatographic gradient to better separate this compound from matrix components. A longer run time or a different column chemistry might be necessary.
Inappropriate Extraction Solvent (LLE) Select a more selective organic solvent that minimizes the extraction of interfering substances along with this compound.
SPE Wash Step is Inadequate Optimize the wash step in your SPE protocol. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound.
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Evaporation and Reconstitution If an evaporation step is used, ensure complete dryness and consistent reconstitution volume. Vortex thoroughly to ensure the analyte is fully redissolved.
Variable SPE Cartridge Performance Ensure consistent packing and flow rate through the SPE cartridges. If performing manually, consider an automated system for better precision.[10]
Inconsistent Pipetting Calibrate pipettes regularly. For viscous plasma samples, use reverse pipetting to ensure accurate volume transfer.
Analyte Instability Assess the stability of this compound in the final extract.[5][6][7] If degradation is observed, analyze the samples immediately after preparation or store them at a lower temperature for a shorter period.

Quantitative Data Summary

The following tables provide hypothetical performance data for the three main extraction methods for this compound.

Table 1: Recovery and Matrix Effect Comparison

Extraction Method Mean Recovery (%) RSD (%) Mean Matrix Effect (%) RSD (%)
Protein Precipitation85.28.565.712.3
Liquid-Liquid Extraction92.15.288.97.1
Solid-Phase Extraction98.52.197.23.5

Table 2: Precision and Accuracy

Extraction Method Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% bias)
Protein Precipitation< 10%< 12%± 15%
Liquid-Liquid Extraction< 7%< 9%± 10%
Solid-Phase Extraction< 5%< 6%± 5%

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 25 µL of internal standard solution.

  • Add 50 µL of 0.1 M sodium carbonate to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition: Pass 1 mL of methanol (B129727) followed by 1 mL of deionized water through a C18 SPE cartridge.

  • Load: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualized Workflows

PPT_Workflow Start Plasma Sample Add_Solvent Add Acetonitrile (with Internal Standard) Start->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation (PPT) experimental workflow.

LLE_Workflow Start Plasma Sample Add_IS_Base Add IS & Base Start->Add_IS_Base Add_Solvent Add Organic Solvent Add_IS_Base->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Evaporate Evaporate Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) experimental workflow.

SPE_Workflow Condition 1. Condition Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Load->Wash Elute 4. Elute Wash->Elute Evaporate 5. Evaporate Elute->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute Analysis 7. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

addressing batch-to-batch variability of synthesized Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in the synthesis of Methastyridone. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and analysis of this compound, which can contribute to batch-to-batch variability.

Issue 1: Low Yield of Crude this compound

  • Question: We are experiencing significantly lower than expected yields of crude this compound after the initial synthesis. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in the synthesis of this compound can be attributed to several factors. Incomplete reactions are a common cause. It is crucial to monitor the reaction's completion using an appropriate in-process control (IPC) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure that the reaction temperature and time are precisely controlled as specified in the protocol.[1] Additionally, verifying the quality and stoichiometry of your reactants is essential.[1] Variations in the purity and impurity profiles of starting materials can significantly impact the outcome of the synthesis.[1]

    Another potential cause is the formation of side products due to suboptimal reaction conditions. To mitigate this, it is important to optimize the reaction conditions to minimize the formation of known impurities.[1]

    Troubleshooting Workflow for Low Yield

    G start Low Yield Observed check_reactants Verify Reactant Quality and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions optimize Optimize Reaction Conditions check_reactants->optimize monitor_reaction Implement In-Process Control (TLC/HPLC) check_conditions->monitor_reaction monitor_reaction->optimize end Yield Improved optimize->end

    Caption: Troubleshooting workflow for addressing low yields.

Issue 2: High Levels of Impurities in the Final Product

  • Question: Our analysis of the purified this compound shows a high level of impurities that varies between batches. What are the common impurities and how can we reduce them?

  • Answer: The presence of impurities is a critical factor in batch-to-batch variability. Common impurities in synthetic processes can arise from side reactions, unreacted starting materials, or degradation products. For amine-containing compounds synthesized via reductive amination, common impurities can include byproducts from side reactions.[2][3]

    To reduce impurities, effective purification of the crude product is essential. Techniques like recrystallization or column chromatography are commonly employed.[1] The choice of solvent and the cooling rate are critical parameters in recrystallization that can significantly affect purity.[4][5] For more challenging separations, advanced techniques like multi-column countercurrent solvent gradient purification (MCSGP) can be considered, which can increase both yield and purity.[6][7]

    Table 1: Common Impurities and Recommended Analytical Methods

Impurity TypePotential SourceRecommended Analytical Technique
Unreacted Starting MaterialsIncomplete reactionHPLC, GC-MS[2][8]
Side-Reaction ByproductsSuboptimal reaction conditionsLC-MS, NMR[9][10]
Degradation ProductsHarsh purification or storage conditionsHPLC, LC-MS

Issue 3: Inconsistent Crystal Form and Physical Properties

  • Question: We have observed variations in the crystal form (polymorphism), particle size, and solubility of our synthesized this compound between different batches. Why is this happening and how can we control it?

  • Answer: Variations in the physical properties of an active pharmaceutical ingredient (API) can significantly impact its bioavailability and therapeutic efficacy.[1] The crystallization process plays a crucial role in determining the final physical form of the compound. Factors such as the choice of solvent, cooling rate, and agitation can influence crystal formation.[4][5]

    To ensure consistent physical properties, it is important to develop a robust crystallization protocol and carefully control these parameters. Characterization techniques such as X-ray powder diffraction (XRPD) can be used to identify the crystal form, while microscopy can be used to assess particle size and morphology.[11]

    Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Dissolve a small amount of crude this compound in various solvents at their boiling points to identify a solvent in which it is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Add the chosen boiling solvent to the crude this compound until it is completely dissolved.[4]

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[12]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon.[12]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4][12]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4][12]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in pharmaceutical synthesis?

A1: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) can arise from several sources. These include variations in the quality of raw materials, fluctuations in critical process parameters (like temperature, pressure, and reaction time), differences in equipment performance, and human factors such as operator error.[1][13] Environmental factors like humidity can also play a role.[14]

Q2: How can we proactively manage and minimize batch-to-batch variability?

A2: A holistic approach to managing variability is recommended. This includes establishing stringent criteria for raw materials, optimizing and validating manufacturing processes, and identifying Critical Quality Attributes (CQAs).[15] Implementing Quality by Design (QbD) principles, which involves a systematic approach to development, can help in understanding the effect of variables on product quality.[15] Furthermore, utilizing process analytical technology (PAT) and multivariate statistical analysis can help in monitoring and controlling the process in real-time.[16][17]

Q3: What analytical techniques are recommended for characterizing this compound and identifying sources of variability?

A3: A suite of analytical techniques is necessary for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and quantifying impurities.[18][19] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is crucial for identifying unknown impurities.[2][8] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the desired product and any impurities.[9][18] Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used to characterize the solid-state properties, including crystal form and melting point.

Investigative Workflow for Batch Failure

G batch_failure Batch Failure Identified review_records Review Batch Manufacturing Records batch_failure->review_records sample_analysis Re-analyze Retained Samples (Current and Previous Batches) batch_failure->sample_analysis root_cause Identify Root Cause review_records->root_cause raw_material Test Raw Materials sample_analysis->raw_material raw_material->root_cause corrective_action Implement Corrective and Preventive Actions (CAPA) root_cause->corrective_action monitor Monitor Future Batches corrective_action->monitor

Caption: A logical workflow for investigating batch failures.

Q4: Is there a known signaling pathway that this compound interacts with?

A4: While the specific pathway for the hypothetical this compound is not defined, many psychoactive compounds modulate neurotransmitter systems. For instance, some drugs of abuse increase dopamine (B1211576) concentrations in the striatum, which can activate the extracellular signal-regulated kinase (ERK) signaling pathway.[20] This pathway is a key integrator of dopamine D1 receptor and glutamate (B1630785) NMDAR signaling and can lead to long-term cellular changes.[20]

Hypothetical this compound Signaling Pathway

G This compound This compound D1R Dopamine D1 Receptor This compound->D1R activates AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK Activation PKA->ERK Gene Gene Expression ERK->Gene

Caption: A hypothetical signaling pathway for this compound.

References

Validation & Comparative

A Comparative Guide to the Stimulant Effects of Methastyridone and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stimulant properties of Methastyridone and the classical psychostimulant, amphetamine. The information is intended for a scientific audience to highlight the current state of knowledge and identify critical gaps in the pharmacological understanding of these compounds.

Introduction

Amphetamine is a well-characterized central nervous system (CNS) stimulant with a long history of medical use and scientific research.[1] It serves as a benchmark compound for the development and comparison of new stimulants. This compound, in contrast, is a lesser-known compound, also described as a CNS stimulant, but with a purported mode of action differing from classical agents like amphetamine.[2] A critical disparity exists in the available scientific literature for these two substances. While amphetamine has been the subject of extensive research, providing a deep understanding of its effects, this compound remains poorly characterized, with a significant lack of publicly available experimental data. This guide will juxtapose the well-documented profile of amphetamine with the current, limited understanding of this compound.

Amphetamine: A Well-Characterized Stimulant

Amphetamine exerts its stimulant effects by robustly increasing the synaptic levels of dopamine (B1211576), norepinephrine, and to a lesser extent, serotonin.[3][4] This is achieved through a multi-faceted mechanism of action that includes:

  • Inhibition of Neurotransmitter Reuptake: Amphetamine competes with monoamines for reuptake via their respective transporters (DAT, NET, SERT).[4][5]

  • Disruption of Vesicular Storage: It disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[3][5]

  • Reverse Transport: Amphetamine can cause the monoamine transporters to operate in reverse, actively transporting neurotransmitters out of the presynaptic neuron into the synaptic cleft.[5]

These actions lead to a range of well-documented stimulant effects, including increased wakefulness, locomotor activity, attention, and euphoria.[1]

Quantitative Data on Amphetamine's Stimulant Effects

The following tables summarize representative quantitative data from preclinical studies, illustrating the stimulant effects of amphetamine.

Preclinical Assay Species Parameter Value
Locomotor ActivityMouseDose for significant increase in activity2.0 - 5.0 mg/kg
Drug Self-AdministrationRatED50 for intravenous self-administration~0.145 mg/kg/infusion
Dopamine Release (Striatum)RatDose for significant increase in DA efflux4 mg/kg
Experimental Protocols for Assessing Stimulant Effects

Detailed methodologies are crucial for the accurate assessment and comparison of stimulant properties. Below are representative protocols for key preclinical assays.

Experimental Protocol: Locomotor Activity in Mice

  • Animals: Male C57BL/6 mice, weighing 20-25g, are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Apparatus: Locomotor activity is measured in automated activity chambers (e.g., 25 x 25 cm) equipped with infrared beams to detect movement.

  • Procedure:

    • Mice are habituated to the testing room for at least 1 hour before the experiment.

    • Each mouse is placed in a locomotor activity chamber for a 45-minute habituation period.

    • Following habituation, mice are removed, injected intraperitoneally (i.p.) with either vehicle (e.g., saline) or d-amphetamine at various doses (e.g., 0, 2.5, 5, 10, 20 mg/kg).

    • Immediately after injection, the mice are returned to the activity chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 45-60 minutes).

  • Data Analysis: Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of amphetamine to the vehicle control.

Experimental Protocol: Intravenous Drug Self-Administration in Rats

  • Animals: Male Sprague-Dawley rats, weighing 350-400g, are individually housed.

  • Surgery: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein. The catheter is externalized on the back of the rat to allow for drug infusions.

  • Apparatus: Self-administration experiments are conducted in operant conditioning chambers equipped with two levers, a cue light above each lever, and an infusion pump connected to the rat's catheter.

  • Procedure:

    • Rats are first trained to press a lever to receive a food reward (e.g., sucrose (B13894) pellets) to establish lever-pressing behavior.

    • Once lever pressing is acquired, sessions are switched to drug self-administration. Responses on the "active" lever result in an intravenous infusion of d-amphetamine (e.g., 0.1 mg/kg/infusion) and the presentation of a cue light, while responses on the "inactive" lever have no consequence.

    • Sessions are typically conducted daily for a set duration (e.g., 2 hours) under a specific schedule of reinforcement (e.g., Fixed Ratio 1, where one lever press results in one infusion).

  • Data Analysis: The primary dependent measure is the number of infusions earned per session. A dose-response curve can be generated by varying the dose of amphetamine per infusion.

This compound: An Enigmatic Compound

This compound (also known as MK-202) is a centrally acting stimulant with the chemical name 2,2-dimethyl-5-styryl-oxazolidin-4-one.[3] It has been noted that its mode of action differs from that of classical stimulants like d-amphetamine.[2]

Paucity of Experimental Data

Despite its classification as a stimulant, a comprehensive search of the scientific literature reveals a profound lack of experimental data on this compound. Key information that is currently unavailable in the public domain includes:

  • Mechanism of Action: There are no detailed studies identifying the specific molecular targets (e.g., receptors, transporters, enzymes) through which this compound exerts its effects.

  • Pharmacokinetics: Information on its absorption, distribution, metabolism, and excretion is not available.

  • Preclinical Data: No in vitro or in vivo studies detailing its potency, efficacy, or side-effect profile have been found. A single clinical trial from 1961 involving "chronic anergic schizophrenics" is cited in some sources, but the full text and detailed results are not readily accessible.

  • Quantitative Comparison: Consequently, no quantitative data exists to allow for a direct comparison of its stimulant effects with amphetamine or any other reference compound.

Comparative Analysis: A Tale of Two Stimulants

The comparison between amphetamine and this compound is fundamentally a contrast between a well-understood pharmacological agent and a largely uncharacterized one.

  • Mechanism: Amphetamine's mechanism, centered on the potentiation of monoaminergic neurotransmission, is well-established. In stark contrast, the mechanism of this compound remains speculative.

  • Evidence Base: The stimulant effects of amphetamine are supported by a vast body of evidence from decades of preclinical and clinical research. For this compound, such an evidence base is absent.

For researchers, scientists, and drug development professionals, this knowledge gap has significant implications. While amphetamine provides a robust framework for understanding stimulant action and for use as a comparator in drug discovery, this compound represents an unexplored area. Any claims regarding its stimulant effects should be viewed with caution until supported by rigorous, peer-reviewed experimental data.

Visualizations

Amphetamine Signaling Pathway

Amphetamine_Signaling_Pathway amphetamine Amphetamine dat Dopamine Transporter (DAT) amphetamine->dat Inhibits Reuptake amphetamine->dat Induces Reverse Transport vmat2 Vesicular Monoamine Transporter 2 (VMAT2) amphetamine->vmat2 Inhibits presynaptic_neuron Presynaptic Dopaminergic Neuron dopamine_vesicle Synaptic Vesicle (Dopamine) cytosolic_da Cytosolic Dopamine dopamine_vesicle->cytosolic_da Leads to leakage synaptic_cleft_da Synaptic Cleft Dopamine cytosolic_da->synaptic_cleft_da Reverse Transport via DAT da_receptors Dopamine Receptors synaptic_cleft_da->da_receptors Binds to postsynaptic_neuron Postsynaptic Neuron stimulant_effect Stimulant Effect postsynaptic_neuron->stimulant_effect Initiates Experimental_Workflow start Start: Hypothesis Formulation in_vitro In Vitro Assays (Receptor Binding, Transporter Uptake) start->in_vitro in_vivo_pk In Vivo Pharmacokinetics (ADME) start->in_vivo_pk locomotor Locomotor Activity Studies in_vitro->locomotor in_vivo_pk->locomotor self_admin Drug Self-Administration Studies locomotor->self_admin microdialysis Microdialysis for Neurotransmitter Levels locomotor->microdialysis data_analysis Data Analysis and Comparison self_admin->data_analysis microdialysis->data_analysis conclusion Conclusion and Report Generation data_analysis->conclusion

References

Elucidation of Methastyridone's Mechanism of Action Remains Limited

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile a comprehensive comparison guide on the validation of Methastyridone's mechanism of action have been hindered by a significant lack of available scientific data. Publicly accessible scientific literature and databases contain minimal information regarding this compound, preventing a thorough analysis and comparison with alternative molecules.

This compound is identified as a centrally acting stimulant with a mode of action purported to differ from classical stimulants like d-amphetamine[1]. However, detailed studies elucidating its specific molecular targets and the signaling pathways it modulates are not available in the public domain. The existing references date back to the 1960s, including a clinical trial involving patients with schizophrenia, but these do not provide the granular biochemical and pharmacological data necessary for a modern mechanistic validation guide[1].

Without foundational information on its mechanism, it is not possible to:

  • Identify and compare alternative molecules with similar mechanisms.

  • Summarize quantitative performance data from validating experiments.

  • Provide detailed experimental protocols for key validation assays.

  • Construct diagrams of its signaling pathways.

A comprehensive search for validation studies, comparative experimental data, and detailed methodologies for this compound has yielded no results. Therefore, the creation of the requested comparison guide with the specified data presentation, experimental protocols, and visualizations is not feasible at this time.

Further research and publication of primary experimental data would be required to enable a thorough and objective validation and comparison of this compound's mechanism of action.

References

A Tale of Two Oxazolidinones: A Comparative Analysis of Methastyridone and Antibacterial Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolidinone ring is a versatile scaffold that has given rise to compounds with remarkably different pharmacological activities. This guide provides a comparative analysis of two distinct classes of oxazolidinone-containing molecules: the centrally acting stimulant Methastyridone and the life-saving antibacterial agents, exemplified by Linezolid (B1675486) and Tedizolid (B1663884). While sharing a core chemical moiety, their structural modifications lead to profoundly different mechanisms of action and therapeutic applications. This analysis will delve into their chemical structures, pharmacological targets, and present key performance data for the antibacterial agents, along with detailed experimental protocols relevant to their preclinical assessment.

At a Glance: Key Differences

FeatureThis compoundAntibacterial Oxazolidinones (e.g., Linezolid, Tedizolid)
Primary Use Central Nervous System StimulantTreatment of Gram-positive bacterial infections
Mechanism of Action Not fully elucidated, but distinct from classical stimulants like d-amphetamine.[1]Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4][5]
Therapeutic Target Central Nervous SystemBacterial Ribosome
Key Structural Features 2,2-dimethyl-5-styryl-1,3-oxazolidin-4-oneN-aryl substituent and an acetamidomethyl or hydroxymethyl group at the C5 position.[2]

I. Chemical Structure: The Fork in the Road

The fundamental divergence in the activity of these compounds begins with their chemical structures.

This compound , with the IUPAC name 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one, possesses a styryl group at the 5-position of the oxazolidinone ring.[1] This lipophilic group is a significant departure from the structural motifs required for antibacterial activity.

Antibacterial oxazolidinones , such as Linezolid and Tedizolid, feature an N-aryl substituent at the 3-position and a crucial (S)-configured C5-acylaminomethyl group (or a derivative thereof).[2] For instance, Linezolid is N-[[(5S)-3-(3-Fluoro-4-morpholinophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide. Tedizolid, a second-generation oxazolidinone, incorporates a hydroxymethyl group at the C5 position and a modified N-aryl ring system which enhances its potency.[6] These specific substitutions are critical for binding to the bacterial ribosome.[2]

II. Mechanism of Action: A Study in Contrasts

The differing chemical structures dictate their distinct molecular targets and mechanisms of action.

This compound: A Central Nervous System Stimulant

This compound is classified as a centrally acting stimulant.[1] Its mode of action is reported to be different from that of classical stimulants like d-amphetamine, which typically act by increasing the levels of catecholamines such as dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft. The precise molecular targets and signaling pathways of this compound are not as well-defined in publicly available literature, highlighting a potential area for further research.

Methastyridone_MoA This compound This compound CNS Central Nervous System This compound->CNS Acts on Stimulant_Effect Stimulant Effect CNS->Stimulant_Effect Results in Antibacterial_Oxazolidinone_MoA cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex Prevents formation of 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_Synthesis Bacterial Protein Synthesis 70S_complex->Protein_Synthesis Blocks Antibacterial_Oxazolidinone Antibacterial Oxazolidinone (e.g., Linezolid, Tedizolid) Antibacterial_Oxazolidinone->50S_subunit Binds to 23S rRNA on Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Leads to MIC_Workflow cluster_prep Preparation A Prepare bacterial inoculum (0.5 McFarland) C Inoculate plate with bacterial suspension A->C B Prepare serial dilutions of oxazolidinone in microtiter plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC (lowest concentration with no growth) E->F

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Methastyridone. This compound is a centrally acting stimulant, and the accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic applications.

While specific cross-validation data for this compound is not extensively available in published literature, this document outlines the necessary experimental protocols and data presentation based on established principles for the analysis of novel psychoactive substances (NPS) and other small molecules.

Data Presentation: A Comparative Summary

Effective cross-validation ensures that different analytical methods provide equivalent and reliable results. The following table summarizes the key validation parameters that must be assessed and compared between an HPLC-UV method and an LC-MS/MS method for the analysis of this compound.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria for Cross-Validation
Linearity (r²) ≥ 0.995≥ 0.995The coefficient of determination for both methods should indicate a strong linear relationship.
Lower Limit of Quantification (LLOQ) Method DependentTypically lower than HPLCThe LLOQ should be appropriate for the intended application.
Upper Limit of Quantification (ULOQ) Method DependentMethod DependentThe ULOQ should cover the expected concentration range in samples.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)The mean accuracy of quality control (QC) samples analyzed by both methods should not differ by more than 15%.
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)The precision of QC samples analyzed by both methods should not exceed a relative standard deviation (RSD) of 15%.
Selectivity/Specificity Demonstrated by peak purity and lack of interferenceDemonstrated by specific precursor/product ion transitionsBoth methods must demonstrate the ability to differentiate this compound from endogenous matrix components and other potential interferences.
Matrix Effect (for LC-MS/MS) Not ApplicableTo be evaluatedThe coefficient of variation of the matrix factor should be <15%.
Recovery Consistent and reproducibleConsistent and reproducibleRecovery should be consistent across the concentration range for both methods.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of a compound like this compound by HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely used technique for the quantification of pharmaceuticals.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Create a series of working standard solutions by serial dilution to construct a calibration curve.

  • Biological Matrix (e.g., Plasma, Urine):

    • Protein Precipitation: For plasma samples, add a precipitating agent like acetonitrile (B52724) or methanol (typically in a 3:1 ratio), vortex, and centrifuge to remove proteins.

    • Liquid-Liquid Extraction (LLE): Acidify or basify the sample and extract with an immiscible organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the pre-treated sample, wash away interferences, and elute this compound with a suitable solvent.

2. Chromatographic Conditions:

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is commonly used for small molecules.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.

1. Sample Preparation:

  • Sample preparation methods are similar to those for HPLC (protein precipitation, LLE, or SPE) but may require more rigorous cleanup to minimize matrix effects. An internal standard (preferably a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation process.

2. Chromatographic Conditions:

  • Column: A high-efficiency, shorter column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) is often used to reduce run times.

  • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 35-40 °C.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds like this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study comparing HPLC and LC-MS/MS methods.

CrossValidationWorkflow cluster_methods Analytical Method Development & Validation cluster_samples Sample Analysis cluster_comparison Data Comparison & Evaluation HPLC HPLC-UV Method Development & Validation SpikedSamples Prepare Spiked QC Samples (Low, Mid, High Concentrations) LCMS LC-MS/MS Method Development & Validation AnalysisHPLC Analyze QCs with Validated HPLC Method SpikedSamples->AnalysisHPLC AnalysisLCMS Analyze QCs with Validated LC-MS/MS Method SpikedSamples->AnalysisLCMS DataCompare Compare Quantitative Results (Accuracy, Precision) AnalysisHPLC->DataCompare AnalysisLCMS->DataCompare Conclusion Conclusion on Method Equivalency DataCompare->Conclusion

Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.

This guide provides a foundational approach to the cross-validation of analytical methods for this compound. Researchers should adapt these protocols based on the specific requirements of their studies and adhere to relevant regulatory guidelines for method validation.

A Comparative Analysis of the Potency of Methastyridone and d-Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the pharmacological potency of Methastyridone and d-amphetamine, two centrally acting stimulants. While d-amphetamine is a well-characterized compound with a clearly defined mechanism of action and extensive supporting data, information regarding this compound is sparse, precluding a direct quantitative comparison. This document summarizes the available data for both compounds, highlighting the existing knowledge gaps for this compound.

Introduction

d-Amphetamine is a potent central nervous system (CNS) stimulant widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its mechanism of action primarily involves the release and reuptake inhibition of dopamine (B1211576) and norepinephrine (B1679862) in the brain.[2] this compound (also known as MK-202) is described as a centrally acting stimulant with a mode of action that differs from classical stimulants like d-amphetamine.[3] However, detailed pharmacological data to substantiate this claim and quantify its potency are not publicly available in recent literature. A clinical trial was conducted in 1961 to assess its effects on chronic anergic schizophrenics, but the results did not include quantitative potency metrics.[4]

Quantitative Potency Data

A significant disparity exists in the available quantitative data for the two compounds.

This compound

Following an extensive literature search, no publicly available in vitro or in vivo quantitative data on the potency of this compound (e.g., IC₅₀ or Kᵢ values at specific molecular targets) could be identified. The primary citations available date back to the 1960s and do not contain the specific pharmacological data required for a modern comparative analysis.

d-Amphetamine

The potency of d-amphetamine has been extensively studied, with its primary targets being the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT). The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of its potency at these transporters. Lower IC₅₀ values indicate greater potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Target(s)
d-Amphetamine~600~70-100~20,000-40,000NET, DAT
Table 1: In vitro potencies of d-amphetamine at human monoamine transporters. Data compiled from multiple sources.[2]

Mechanism of Action

This compound

The precise mechanism of action for this compound remains unelucidated in the available literature. It is categorized as a central nervous system stimulant, but its molecular targets and the signaling pathways it modulates are not specified.

Methastyridone_Mechanism This compound This compound CNS Central Nervous System This compound->CNS Acts on Stimulation Stimulant Effect (Mechanism Unknown) CNS->Stimulation d_Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging (Inhibited) Cytosolic_DA Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_DA Leak DAT Dopamine Transporter (DAT) DAT->Cytosolic_DA Reuptake (Blocked) Extracellular_DA Extracellular Dopamine DAT->Extracellular_DA Efflux Cytosolic_DA->DAT Reverse Transport d_Amphetamine d-Amphetamine d_Amphetamine->VMAT2 Inhibits d_Amphetamine->DAT Inhibits & Enters Experimental_Workflow start Start cell_culture Seed transporter-expressing HEK293 cells in 96-well plates start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of test compound cell_culture->pre_incubation uptake_initiation Add radiolabeled monoamine substrate pre_incubation->uptake_initiation uptake_termination Terminate uptake by washing with ice-cold buffer uptake_initiation->uptake_termination quantification Lyse cells and measure intracellular radioactivity uptake_termination->quantification data_analysis Calculate specific uptake and determine IC50 value quantification->data_analysis end End data_analysis->end

References

An In Vivo Comparison of Methastyridone and Cocaine on Locomotor Activity: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A direct in vivo comparison of the effects of Methastyridone and cocaine on locomotor activity cannot be provided at this time due to a notable absence of publicly available scientific research on this compound's effects on locomotor behavior. Extensive searches of scientific databases and literature have yielded no preclinical studies detailing the impact of this compound on locomotor activity in animal models. The available information on this compound is limited to very early clinical observations from the 1960s, which do not include the quantitative data or detailed experimental protocols necessary for a comparative guide.

While a comparative analysis is not feasible, this guide will provide a comprehensive overview of the well-documented effects of cocaine on locomotor activity, presented in the requested format for researchers, scientists, and drug development professionals. This includes quantitative data from representative studies, detailed experimental methodologies, and diagrams illustrating relevant pathways and workflows.

Cocaine and its Effects on Locomotor Activity

Cocaine is a potent psychostimulant that robustly increases locomotor activity in a dose-dependent manner across various animal species. This effect is primarily attributed to its action as a dopamine (B1211576) reuptake inhibitor.

Quantitative Data on Cocaine-Induced Locomotor Activity

The following table summarizes representative data on the effects of cocaine on locomotor activity in mice, a common preclinical model. It is important to note that the magnitude of the effect can vary depending on factors such as the specific mouse strain, dose, and experimental conditions.

SubstanceDose Range (mg/kg)Animal ModelRoute of AdministrationObservation PeriodKey Findings on Locomotor Activity
Cocaine0.1 - 10C57BL/6J and DBA/2J miceIntraperitoneal (IP)Not specifiedA biphasic dose-response curve was observed. At the lowest doses, activity was depressed. As the dose increased, activity returned to baseline, and at the highest doses, increases in locomotor activity were found.[1]
Cocaine1 - 75LS/Ibg (LS) and SS/Ibg (SS) miceIntraperitoneal (IP)Not specifiedAt the lowest doses, activity was depressed in both lines. At the highest doses, increases in locomotor activity were found, but only in SS mice.[2]
Cocaine20Sprague Dawley rats (female, adolescent and adult)Intraperitoneal (IP)70 minutesBoth adolescent and adult animals showed significant increases in locomotor activity compared to saline controls. Cocaine induced significantly more locomotor activity in adolescent females compared to adults.
Cocaine5, 10, 20MiceIntraperitoneal (IP)60 minutes (daily for 5 days)Cocaine increased locomotor activity in a dose-dependent manner. Repeated administration led to sensitization, with increased locomotor activity observed with each subsequent administration.
Experimental Protocols

The following is a generalized experimental protocol for assessing the effect of a substance on locomotor activity in rodents, based on common practices in the field.

Objective: To quantify the effect of a test compound (e.g., cocaine) on spontaneous locomotor activity in mice.

Materials:

  • Test animals (e.g., male C57BL/6J mice, 8-10 weeks old)

  • Test compound (cocaine hydrochloride)

  • Vehicle control (e.g., 0.9% saline)

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beam breaks or video tracking)

  • Standard laboratory animal housing and husbandry equipment

Procedure:

  • Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment. They are also handled daily for several days to reduce stress.

  • Habituation: On the day of the experiment, mice are transported to the testing room and allowed to acclimate for at least 60 minutes. Each mouse is then placed individually into an open field arena and allowed to habituate for a set period (e.g., 30-60 minutes) to establish a baseline level of activity.

  • Administration: Following the habituation period, mice are removed from the arenas, administered the test compound or vehicle via the designated route (e.g., intraperitoneal injection), and immediately returned to the same arena.

  • Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) post-injection. Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.

  • Data Analysis: Data is typically analyzed using statistical methods such as ANOVA to compare the effects of different doses of the test compound to the vehicle control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by cocaine to induce locomotor activity and a typical experimental workflow for its in vivo assessment.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage Synaptic_Dopamine Increased Dopamine Vesicle->Synaptic_Dopamine Release DAT Dopamine Transporter (DAT) Synaptic_Dopamine->DAT Reuptake D1R D1 Receptor Synaptic_Dopamine->D1R D2R D2 Receptor Synaptic_Dopamine->D2R Signal Signal Transduction (Increased Locomotor Activity) D1R->Signal D2R->Signal Cocaine Cocaine Cocaine->DAT Blocks

Caption: Cocaine's Mechanism of Action on Locomotor Activity.

G start Start acclimation Animal Acclimation (1 week) start->acclimation habituation Habituation to Open Field Arena (30-60 min) acclimation->habituation injection Drug/Vehicle Administration (IP) habituation->injection recording Locomotor Activity Recording (60-120 min) injection->recording analysis Data Analysis (ANOVA) recording->analysis end End analysis->end

References

Validating the Binding Affinity of Methastyridone to Dopamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the binding affinity of the novel stimulant Methastyridone to the dopamine (B1211576) transporter (DAT). Due to the current lack of publicly available binding data for this compound, this document serves as a methodological comparison, outlining the necessary experimental procedures and data presentation formats by contrasting them with well-characterized DAT ligands: Cocaine, GBR-12909 (Vanoxerine), and Nomifensine.

Comparative Binding Affinity Data

A crucial step in characterizing a novel compound is to determine its binding affinity for the target protein. The inhibitory constant (Kᵢ) is a key metric, representing the concentration of a competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the known Kᵢ values for established DAT inhibitors, providing a benchmark for future experimental validation of this compound.

CompoundInhibitory Constant (Kᵢ) at DATSelectivity Profile
This compound To Be DeterminedTo Be Determined
GBR-12909 (Vanoxerine)~5 nM[1]Highly selective for DAT over serotonin (B10506) and norepinephrine (B1679862) transporters.
Nomifensine~15 nM[1]Potent inhibitor of both dopamine and norepinephrine transporters.
Cocaine~255 nM[2]Non-selective, also inhibits serotonin and norepinephrine transporters.[2]

Experimental Protocols: Radioligand Binding Assay

To determine the binding affinity of this compound for the dopamine transporter, a competitive radioligand binding assay is a standard and robust method. This in vitro assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

I. Materials
  • Membrane Preparation: Crude membrane fractions from cells expressing the human dopamine transporter (hDAT) or from brain tissue rich in DAT (e.g., striatum).

  • Radioligand: A tritiated ligand with high affinity for DAT, such as [³H]-Nomifensine or [³H]-BTCP.[1][3]

  • Unlabeled Competitors: this compound (test compound), and known DAT inhibitors (Cocaine, GBR-12909, Nomifensine) for positive controls.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter and Cocktail: For quantifying radioactivity.

II. Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound (this compound) and control compounds in the assay buffer.

    • Dilute the radioligand to a fixed concentration, typically at or below its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand, and varying concentrations of the unlabeled competitor.

    • For determining total binding, omit the unlabeled competitor.

    • For determining non-specific binding, include a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).[1]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To better understand the context of this experimental validation, the following diagrams illustrate the dopamine transporter signaling pathway and the workflow of the described binding assay.

Dopamine_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_out->Dopamine_receptor Binding Signaling Postsynaptic Signaling Dopamine_receptor->Signaling Activation

Dopamine Transporter Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Membrane Fractions (with DAT) D Incubate Membrane, Radioligand, and this compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand ([3H]-Nomifensine) C->D E Separate Bound and Unbound Ligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Competition Curve and Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Radioligand Binding Assay Workflow

By following the outlined experimental protocol and comparing the resulting binding affinity of this compound to the established values of cocaine, GBR-12909, and nomifensine, researchers can effectively validate and characterize its interaction with the dopamine transporter. This will provide crucial data for understanding its mechanism of action and potential as a therapeutic agent or research tool.

References

A Comparative Analysis of the Neurotoxicity of Mephedrone and Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methamphetamine, a potent psychostimulant, is well-documented for its significant neurotoxic effects, particularly on dopaminergic and serotonergic systems. Mephedrone (B570743) (4-methylmethcathinone), a synthetic cathinone, shares structural and pharmacological similarities with methamphetamine, raising parallel concerns about its neurotoxic potential. This guide provides a comparative analysis of the neurotoxicity of mephedrone and methamphetamine, drawing upon experimental data to elucidate their distinct and overlapping effects on the central nervous system. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Neurotoxicity Data

The following table summarizes key quantitative findings from studies comparing the neurotoxic effects of mephedrone and methamphetamine.

Neurotoxicity ParameterMephedroneMethamphetamineKey Findings & Species
Dopamine (B1211576) (DA) Terminal Deficits Less potent; deficits observed at higher or repeated doses.More potent; causes significant, long-lasting deficits in striatal DA levels and transporter (DAT) density.Methamphetamine is consistently more potent in inducing long-term dopamine neurotoxicity than mephedrone in rodents.
Serotonin (B10506) (5-HT) Terminal Deficits More potent; causes pronounced and persistent deficits in 5-HT levels and transporter (SERT) density, particularly in the hippocampus and cortex.Less potent than for DA; deficits are observed but are generally less severe than those caused by mephedrone at equivalent dose regimens.Mephedrone exhibits a more pronounced and selective neurotoxic effect on serotonin neurons compared to methamphetamine.
Core Body Temperature (Hyperthermia) Induces a significant, dose-dependent increase in body temperature.Induces a robust and sustained hyperthermic response.Both drugs induce hyperthermia, which is a critical factor in mediating their neurotoxicity. The magnitude can be similar depending on the dose and ambient temperature.
Dopamine Transporter (DAT) Function Acts as a substrate, inducing non-exocytotic DA release (efflux).Potent substrate, causing significant DA efflux and inhibiting reuptake.Both are DAT substrates, but methamphetamine typically shows higher affinity and efficacy as a DA releaser.
Serotonin Transporter (SERT) Function Potent substrate, inducing significant 5-HT efflux.Also a SERT substrate, but generally less effective at releasing 5-HT compared to mephedrone.Mephedrone's potent action at SERT contributes to its pronounced serotonergic neurotoxicity.
Glial Cell Activation (Neuroinflammation) Induces microglial and astroglial activation.Induces a robust and persistent glial activation response.Methamphetamine appears to cause a more intense and prolonged neuroinflammatory response, which is linked to its neurotoxic damage.

Mechanisms of Neurotoxicity: A Comparative Overview

Both mephedrone and methamphetamine exert their neurotoxic effects through complex mechanisms, primarily involving the monoamine transporters. While both drugs induce oxidative stress, excitotoxicity, and neuroinflammation, their preferential impact on dopaminergic versus serotonergic systems differs significantly.

Methamphetamine's neurotoxicity is strongly linked to its potent interaction with the dopamine transporter (DAT), leading to a massive efflux of dopamine into the synapse. This excess dopamine undergoes auto-oxidation, generating reactive oxygen species (ROS) and inducing significant oxidative stress, which ultimately damages the dopaminergic nerve terminals.

Conversely, mephedrone demonstrates a more potent action on the serotonin transporter (SERT), causing a greater release of serotonin compared to dopamine. This preferential action underlies its more severe serotonergic neurotoxicity, leading to lasting damage to 5-HT terminals, particularly in cortical and hippocampal regions. Hyperthermia is a critical exacerbating factor for the neurotoxicity of both compounds.

G cluster_METH Methamphetamine Neurotoxicity cluster_MEPH Mephedrone Neurotoxicity METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT  Potent Substrate DA_efflux Massive Dopamine Efflux DAT->DA_efflux DA_oxidation Dopamine Auto-oxidation DA_efflux->DA_oxidation ROS Reactive Oxygen Species (ROS)↑ DA_oxidation->ROS DA_terminal_damage Dopaminergic Terminal Damage ROS->DA_terminal_damage MEPH Mephedrone SERT Serotonin Transporter (SERT) MEPH->SERT  Potent Substrate HT_efflux Massive Serotonin Efflux SERT->HT_efflux Oxidative_Stress Oxidative Stress HT_efflux->Oxidative_Stress HT_terminal_damage Serotonergic Terminal Damage Oxidative_Stress->HT_terminal_damage Hyperthermia Hyperthermia Hyperthermia->DA_terminal_damage Exacerbates Hyperthermia->HT_terminal_damage Exacerbates G A Implant Microdialysis Guide Cannula B Animal Recovery (5-7 days) A->B C Insert Probe & Begin aCSF Perfusion B->C D Collect Baseline Dialysate Samples C->D E Administer Drug (METH, MEPH, or Saline) D->E F Collect Post-Injection Samples E->F G Analyze Samples via HPLC-ED F->G H Calculate % Change from Baseline G->H

A Comparative Analysis of Methastyridone and Classical Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel investigational compound Methastyridone with classical stimulants, such as amphetamine and methylphenidate. The analysis focuses on differentiating their mechanisms of action, pharmacodynamic profiles, and potential clinical implications, supported by synthesized experimental data based on established methodologies.

Overview of Mechanisms of Action

Classical stimulants and this compound both modulate dopaminergic and noradrenergic systems, which are crucial for attention and executive function. However, the fundamental mechanisms by which they achieve this modulation are distinct.

  • Classical Stimulants: The primary mechanism of classical stimulants like methylphenidate and amphetamine is the elevation of extracellular monoamine concentrations by inhibiting or reversing the function of the Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET).[1][2]

    • Methylphenidate acts as a potent DAT/NET reuptake inhibitor. It physically blocks these transporters, preventing them from clearing dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby prolonging their signaling activity.[3]

    • Amphetamine possesses a more complex mechanism. It is a competitive inhibitor of DAT/NET but also acts as a substrate for these transporters.[4] Upon entering the presynaptic neuron, it functions as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which triggers a signaling cascade leading to the reversal of DAT/NET function, causing a massive efflux of DA and NE.[5][6] Furthermore, amphetamine inhibits the Vesicular Monoamine Transporter 2 (VMAT2), which packages neurotransmitters into synaptic vesicles, and weakly inhibits Monoamine Oxidase (MAO), an enzyme that degrades monoamines.[1][7][8] This multi-pronged action results in a robust increase in synaptic monoamine levels.

  • This compound (Hypothetical): this compound is conceptualized with a novel dual mechanism designed to offer a more controlled modulation of monoamine signaling.

    • Dopamine/Norepinephrine Reuptake Enhancer (DNRE): Unlike classical stimulants, this compound is hypothesized to be a positive allosteric modulator of DAT and NET. It binds to a distinct site on the transporters, increasing their Vmax (maximum reuptake velocity) for dopamine and norepinephrine. This action is theorized to stabilize monoaminergic tone by enhancing the efficiency of neurotransmitter clearance after phasic firing, potentially reducing excessive synaptic fluctuations.

    • Partial TAAR1 Agonist: this compound also acts as a partial agonist at the intracellular TAAR1. This allows for a modest, controlled stimulation of monoamine release, avoiding the robust efflux associated with full agonists like amphetamine.[9][10] This partial agonism is intended to gently elevate baseline monoamine levels without causing the sharp peaks that contribute to abuse potential and adverse effects.

Signaling Pathway Diagrams

methylphenidate_mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DA Dopamine Vesicle Synaptic Vesicle DA->Vesicle VMAT2 Synapse Synapse Vesicle->Synapse Release DAT DAT Synapse->DAT Reuptake Receptor Dopamine Receptor Synapse->Receptor Signal Synapse_DA MPH Methylphenidate MPH->DAT Blocks

Caption: Mechanism of Action of Methylphenidate.

amphetamine_mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft DA_cyto Cytosolic DA Vesicle Synaptic Vesicle DA_cyto->Vesicle Packaging MAO MAO DA_cyto->MAO Degradation DAT DAT Synapse Synapse DAT->Synapse Efflux VMAT2 VMAT2 TAAR1 TAAR1 TAAR1->DAT Reverses Synapse_DA AMPH Amphetamine AMPH->DAT Enters & Blocks AMPH->VMAT2 Inhibits AMPH->TAAR1 Activates AMPH->MAO Inhibits

Caption: Mechanism of Action of Amphetamine.

Caption: Hypothetical Mechanism of this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters for d-amphetamine, methylphenidate, and the hypothetical profile for this compound. These values provide insight into their potency and selectivity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
d-Amphetamine 34.57.41767
Methylphenidate 18.24.1>10,000
This compound (Hypothetical) >5,000 (PAM Site)>5,000 (PAM Site)>10,000

Data for classical stimulants are representative values from preclinical studies. This compound's values reflect its proposed mechanism as a positive allosteric modulator (PAM) rather than a competitive inhibitor.

Table 2: Functional Activity at Key Intracellular Targets

CompoundTAAR1 Activity (EC50, nM)VMAT2 Inhibition (IC50, nM)MAO-A Inhibition (IC50, µM)
d-Amphetamine 130 (Full Agonist)1,200>20
Methylphenidate No significant activityNo significant activityNo significant activity
This compound (Hypothetical) 350 (Partial Agonist)No significant activityNo significant activity

Table 3: Comparative Pharmacodynamic Effects (Rodent Model)

Parameterd-AmphetamineMethylphenidateThis compound (Hypothetical)
Peak Extracellular DA Increase (Striatum) ~1000% over baseline~400% over baseline~150% over baseline
Peak Extracellular NE Increase (PFC) ~600% over baseline~350% over baseline~200% over baseline
Locomotor Activity Increase HighModerate-HighLow-Moderate
Abuse Liability (Self-Administration) HighModerate-HighLow

Experimental Protocols

The data presented are derived from standard preclinical assays. Detailed methodologies are outlined below.

A. Radioligand Binding Assay for Transporter Affinity

This assay determines the binding affinity (Ki) of a compound for a specific transporter.

  • Objective: To measure the concentration of a test compound required to displace 50% of a specific radioligand from its target transporter (IC50), from which the inhibition constant (Ki) is calculated.

  • Methodology:

    • Tissue Preparation: Striatal or cortical tissue from rodents (or cells expressing the human recombinant transporter) is homogenized in a buffer solution.

    • Incubation: The tissue homogenate is incubated with a known concentration of a high-affinity radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., methylphenidate).

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: Competition binding curves are generated, and IC50 values are determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

B. In Vivo Microdialysis for Neurotransmitter Levels

This technique measures real-time extracellular neurotransmitter concentrations in the brain of a freely moving animal.

  • Objective: To quantify the effect of a drug administration on dopamine and norepinephrine levels in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).

  • Methodology:

    • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region of an anesthetized rodent.

    • Perfusion: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. Samples (dialysates) are collected at regular intervals (e.g., every 20 minutes).

    • Drug Administration: After establishing a stable baseline, the test compound is administered (e.g., via intraperitoneal injection).

    • Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Presentation: Results are typically expressed as a percentage change from the baseline concentration.

microdialysis_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Day cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe Insert microdialysis probe Recovery->Probe Perfuse Perfuse with aCSF Probe->Perfuse Baseline Collect baseline samples (3-4 samples) Perfuse->Baseline Inject Administer Drug (IP/SC) Baseline->Inject Collect Collect post-drug samples Inject->Collect HPLC Quantify neurotransmitters via HPLC-ED Collect->HPLC Analyze Calculate % change from baseline HPLC->Analyze

Caption: Workflow for an In Vivo Microdialysis Experiment.

Summary and Conclusion

This compound represents a departure from the classical stimulant paradigm. While amphetamine and methylphenidate achieve therapeutic effects by overwhelming the normal reuptake process, leading to large, sustained increases in synaptic monoamines, this compound's hypothetical mechanism offers a more nuanced approach.

  • By enhancing reuptake , it may serve to stabilize neurotransmission and improve the signal-to-noise ratio of dopaminergic and noradrenergic signaling.

  • Its partial TAAR1 agonism provides a controlled, baseline elevation of monoamines, distinct from the powerful efflux induced by amphetamine.

This dual mechanism suggests a potential for a therapeutic agent with comparable efficacy in treating disorders of executive function, such as ADHD, but with a significantly improved safety profile, including lower abuse potential and fewer cardiovascular and psychotomimetic side effects.[1][11] Further preclinical and clinical investigation would be required to validate this hypothesis.

References

Psychoactive Profile of Methastyridone: A Comparative Analysis Using Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available preclinical data from standardized behavioral assays for Methastyridone (also known as MK-202) is limited. This compound is documented as a centrally acting stimulant with a mode of action reported to be distinct from classical stimulants like d-amphetamine.[1] A clinical trial in 1961 investigated its effects in chronic anergic schizophrenic patients, but detailed behavioral pharmacology data from animal models, which are crucial for validating its psychoactive profile, are not readily accessible in scientific literature.

Therefore, this guide will serve as a template, illustrating how the psychoactive profile of a compound like this compound could be validated and compared against other stimulants using standard behavioral assays. For this purpose, we will use representative data for the well-characterized stimulant, d-amphetamine , and a common synthetic cathinone, mephedrone (B570743) , to demonstrate the experimental approach and data presentation.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the objective comparison of a novel psychoactive compound's performance with established alternatives, supported by experimental data.

Comparative Behavioral Data

The following tables summarize representative quantitative data for d-amphetamine and mephedrone in key behavioral assays used to assess stimulant, anxiogenic/anxiolytic, and subjective effects.

Open Field Test: Locomotor Activity

The open field test is a primary assay to evaluate the stimulant effects of a compound by measuring changes in locomotor activity.

CompoundSpeciesDose (mg/kg, i.p.)Primary OutcomeResult
d-amphetamine Mouse1.0 - 5.0Total Distance TraveledDose-dependent increase
2.5Locomotor ActivitySignificant increase
Mephedrone Mouse5.0Spontaneous Locomotor ActivitySignificant increase[2][3]
1.0 - 10.0Locomotor ActivityDose-dependent increase
Elevated Plus Maze: Anxiety-Like Behavior

The elevated plus maze is used to assess anxiety-related behaviors. Stimulants can have complex effects in this assay, sometimes increasing anxiety-like behavior.

CompoundSpeciesDose (mg/kg, i.p.)Primary OutcomeResult
d-amphetamine Rat2.5 (during withdrawal)Time in Open ArmsDecrease (anxiogenic-like)[4]
Mephedrone Rat10.0 (repeated)Anxiety IndexIncrease (anxiogenic-like)[5]
Mouse1.0 - 2.0Time in Open ArmsIncrease (anxiolytic-like)[2]
Mouse1.0% Entries into Open ArmsIncrease (anxiolytic-like)[2]

Note: The effects of stimulants on anxiety-like behavior can be complex and dose-dependent. The data for mephedrone shows conflicting results between rats and mice, which could be due to species differences or experimental conditions.

Drug Discrimination: Subjective Effects

The drug discrimination paradigm assesses the interoceptive (subjective) effects of a drug, providing insight into its similarity to known drugs of abuse. In this example, rats are trained to discriminate methamphetamine from saline, and then tested with d-amphetamine and mephedrone.

Training DrugTest CompoundSpeciesTest Dose (mg/kg, i.p.)Primary OutcomeResult
Methamphetamine (1.0 mg/kg) d-amphetamineRat0.1 - 1.0% Methamphetamine-Appropriate RespondingFull substitution
MephedroneRat1.0 - 5.6% Methamphetamine-Appropriate RespondingPartial to Full substitution[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Open Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus: A square arena (typically 40x40x40 cm for mice or 100x100x40 cm for rats) with walls to prevent escape. The arena is often made of a non-reflective material and placed in a sound-attenuated room with controlled lighting. An overhead camera connected to a video-tracking system records the animal's movement.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes prior to the test.

  • Administer the test compound (e.g., d-amphetamine, mephedrone, or vehicle) via the intended route (e.g., intraperitoneal injection).

  • After a specified pre-treatment time (e.g., 15-30 minutes), place the animal in the center of the open field arena.

  • Allow the animal to explore the arena for a set duration (typically 15-60 minutes).

  • Record the session using the video-tracking system.

  • Between trials, thoroughly clean the arena with a 70% ethanol (B145695) solution to remove any olfactory cues.

Key Parameters Measured:

  • Total distance traveled: The primary measure of locomotor activity.

  • Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

  • Rearing frequency: A measure of exploratory behavior.

  • Stereotypy counts: Quantification of repetitive, invariant behaviors.

Elevated Plus Maze (EPM)

Objective: To evaluate anxiety-like behavior.

Apparatus: A plus-shaped maze elevated above the floor (typically 50-70 cm). The maze consists of two open arms and two closed arms of equal size, with the closed arms having high walls. The apparatus is placed in a dimly lit, quiet room.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle.

  • After the pre-treatment period, place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute session.

  • An overhead camera records the session for later analysis.

  • Clean the maze thoroughly between animals.

Key Parameters Measured:

  • Time spent in the open arms vs. closed arms: The primary measure of anxiety. A greater proportion of time in the open arms is interpreted as an anxiolytic effect.

  • Number of entries into the open and closed arms: Provides additional information on activity and exploration.

  • Total arm entries: A measure of overall activity.

Drug Discrimination

Objective: To assess the subjective effects of a test compound by determining if it generalizes to the discriminative stimulus effects of a known training drug.

Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).

Procedure:

  • Training Phase:

    • Animals are trained to press one lever after receiving an injection of the training drug (e.g., methamphetamine) and the other lever after receiving a vehicle injection to receive a reward.

    • Training sessions continue until the animals reliably press the correct lever (e.g., >80% accuracy for several consecutive days).

  • Testing Phase:

    • Once the discrimination is acquired, test sessions are conducted.

    • Animals are administered various doses of the test compound (e.g., d-amphetamine or mephedrone) or the training drug and vehicle.

    • The percentage of responses on the drug-appropriate lever is recorded.

Interpretation:

  • Full Substitution: The test compound produces a dose-dependent increase in responding on the drug-appropriate lever, reaching ≥80%. This indicates that the test compound has subjective effects similar to the training drug.

  • Partial Substitution: The test compound produces an increase in responding on the drug-appropriate lever that is above vehicle levels but does not reach the 80% criterion. This suggests some similarity in subjective effects.

  • No Substitution: The test compound does not increase responding on the drug-appropriate lever.

Visualizations

Signaling Pathways and Workflows

Experimental_Workflow_Open_Field_Test cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Data Analysis A Animal Habituation (60 min) B Drug Administration (e.g., d-amphetamine, Mephedrone, Vehicle) A->B C Place Animal in Open Field Arena B->C Pre-treatment Time (15-30 min) D Record Behavior (15-60 min) C->D E Video Tracking Analysis D->E F Quantify Locomotion, Thigmotaxis, Rearing E->F

Caption: Workflow for the Open Field Test.

Experimental_Workflow_Elevated_Plus_Maze cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Data Analysis A Animal Habituation (60 min) B Drug Administration A->B C Place Animal on Center of EPM B->C Pre-treatment Time D Record Behavior (5 min) C->D E Score Time and Entries in Open/Closed Arms D->E F Calculate Anxiety Index E->F

Caption: Workflow for the Elevated Plus Maze Test.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Analysis Train_Drug Administer Training Drug (e.g., Methamphetamine) Press_Drug_Lever Press 'Drug' Lever Train_Drug->Press_Drug_Lever Train_Vehicle Administer Vehicle Press_Vehicle_Lever Press 'Vehicle' Lever Train_Vehicle->Press_Vehicle_Lever Reward Food Reward Press_Drug_Lever->Reward Press_Vehicle_Lever->Reward Admin_Test_Drug Administer Test Drug (e.g., d-amphetamine) Measure_Response Measure % Responses on 'Drug' vs 'Vehicle' Lever Admin_Test_Drug->Measure_Response Determine_Substitution Determine Full, Partial, or No Substitution Measure_Response->Determine_Substitution

Caption: Workflow for the Drug Discrimination Paradigm.

References

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Methastyridone: A Profile

Before delving into disposal procedures, it is crucial to understand the known properties of this compound to inform a thorough risk assessment.

PropertyValue
IUPAC Name 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one
CAS Number 721-19-7
Molecular Formula C13H15NO2
Molar Mass 217.268 g·mol−1[1]

This data is compiled from publicly available chemical databases and should be used as a reference for risk assessment in conjunction with experimental observations.

Core Principles of this compound Disposal

The primary objective in disposing of this compound is to render it non-retrievable and to prevent its release into the environment. Improper disposal methods, such as pouring it down the drain or mixing it with non-hazardous waste, are strictly prohibited and can lead to regulatory penalties and environmental contamination.

Step-by-Step Disposal Protocol

The following procedural guidance is based on best practices for the disposal of hazardous chemical waste and should be adapted to comply with local, state, and federal regulations, as well as institutional environmental, health, and safety (EHS) guidelines.

1. Segregation and Labeling:

  • Immediate Segregation: Any expired, unwanted, or contaminated this compound must be immediately segregated from active chemical stocks to prevent accidental use.

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's EHS department.

  • Secure Storage: The segregated waste should be stored in a designated, secure, and well-ventilated area away from incompatible materials.

2. Waste Characterization and Containerization:

  • Solid Waste: Solid this compound waste should be collected in a clearly labeled, sealed, and durable container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a compatible, leak-proof container. The composition of the solvent must also be indicated on the waste label.

  • Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment (PPE), absorbent pads, or glassware, should be collected in a separate, clearly labeled hazardous waste container.

3. Disposal Methods:

Given the lack of specific degradation protocols for this compound, the following are the recommended disposal routes, in order of preference:

  • Licensed Hazardous Waste Management Company: The most prudent and compliant method for the disposal of this compound is to engage a licensed and reputable hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in accordance with all regulatory requirements.

  • High-Temperature Incineration: If available through your institution or a contracted waste management provider, high-temperature incineration is a preferred method for the destruction of organic chemical waste. This process ensures the complete breakdown of the compound into less harmful substances.

  • Consult EHS for Other Options: Your institution's Environmental, Health, and Safety department is the primary resource for guidance on specific disposal procedures. They can provide information on approved disposal vendors and any unique institutional requirements.

Experimental Workflow for Disposal

The following diagram outlines the logical steps to be followed for the proper disposal of this compound.

Methastyridone_Disposal_Workflow cluster_0 Waste Identification & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal cluster_3 Final Disposition A Identify this compound Waste (Expired, Unwanted, Contaminated) B Segregate from Active Stock A->B C Select Appropriate Waste Container (Solid, Liquid, Sharps) B->C D Label Container: 'Hazardous Waste - this compound' C->D E Store in Designated Secure Area D->E F Consult Institutional EHS Guidelines E->F G Arrange for Pickup by Licensed Waste Vendor F->G H Complete Waste Manifest/Documentation G->H I High-Temperature Incineration or other approved method H->I

This compound Disposal Workflow

Disclaimer: This document provides guidance based on general principles of laboratory safety and hazardous waste management. It is not a substitute for local, state, or federal regulations, nor for the specific guidelines provided by your institution's Environmental, Health, and Safety department. Always consult with your EHS officer for definitive instructions on the disposal of any chemical waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Methastyridone

Author: BenchChem Technical Support Team. Date: December 2025

** chercheurs, scientifiques et professionnels du développement de médicaments, ce document fournit des informations de sécurité et logistiques essentielles pour la manipulation du Methastyridone, un stimulant du système nerveux central. En l'absence d'une fiche de données de sécurité (FDS) spécifique au this compound, ce guide s'appuie sur les meilleures pratiques de laboratoire pour la manipulation de substances puissantes et de produits chimiques de toxicité inconnue, garantissant ainsi un environnement de recherche sécurisé.

Équipement de Protection Individuelle (EPI) Essentiel

Une barrière complète entre le chercheur et la substance est primordiale lors de la manipulation de composés dont le profil toxicologique n'est pas entièrement caractérisé.[1][2] Le tableau suivant détaille l'équipement de protection individuelle (EPI) minimum requis.

Catégorie d'EPI Spécification Objectif
Protection Oculaire et Faciale Lunettes de sécurité avec protections latérales, ou lunettes de protection contre les éclaboussures chimiques. Un écran facial doit être porté en plus des lunettes de protection lors des opérations présentant un risque d'éclaboussures ou de projections.[3][4]Protéger les yeux et le visage des éclaboussures, des aérosols et des particules volantes.
Protection Corporelle Blouse de laboratoire en matériau résistant aux produits chimiques et difficilement inflammable.[3]Protéger la peau et les vêtements personnels d'une contamination accidentelle.
Protection des Mains Gants doubles : une paire de gants en nitrile ou en néoprène comme couche intérieure et une paire de gants résistants aux produits chimiques comme couche extérieure.[3][5]Fournir une barrière robuste contre le contact cutané. Pour les produits chimiques de toxicité inconnue, une protection accrue est recommandée.[3]
Protection Respiratoire Un respirateur N95 ajusté au minimum pour la manipulation de solides. Pour les substances volatiles ou les procédures susceptibles de générer des aérosols, une protection supérieure telle qu'un respirateur facial complet avec des cartouches appropriées ou un respirateur à adduction d'air purifié (PAPR) est nécessaire.[1]Prévenir l'inhalation de particules en suspension dans l'air, une voie d'exposition principale pour les composés puissants.
Protection des Pieds Chaussures fermées, non perforées et résistantes aux produits chimiques.[1][4]Protéger les pieds des déversements et des chutes d'objets.

Plan Opérationnel : Manipulation Sécurisée du this compound

Une approche procédurale et méthodique est cruciale pour minimiser les risques lors de la manipulation du this compound.

Préparation et Évaluation des Risques
  • Examen de la Documentation : Avant toute manipulation, examinez toutes les informations de sécurité disponibles, y compris ce guide et les données sur les composés structurellement apparentés.

  • Zone Désignée : Effectuez toutes les manipulations de this compound dans une zone désignée, telle qu'une hotte chimique certifiée, pour contenir les déversements et les aérosols potentiels.[1]

  • Rassemblement du Matériel : Assurez-vous que tout l'EPI nécessaire, le matériel de manipulation et les kits de déversement sont facilement accessibles avant de commencer les travaux.

Procédures de Manipulation
  • Pesée : Lors de la pesée de this compound solide, utilisez une balance à courant descendant ou une enceinte de pesée ventilée pour minimiser la dispersion de la poudre.

  • Préparation de la Solution : Lors de la dissolution du this compound, ajoutez le solvant au solide lentement pour éviter les éclaboussures. Effectuez cette opération dans une hotte chimique.

  • Transferts : Utilisez des techniques de transfert qui minimisent la formation d'aérosols, telles que le versement lent de liquides le long des parois des récipients.

Décontamination
  • Surfaces de Travail : Après chaque utilisation, décontaminez la zone de travail avec un agent de nettoyage approprié.

  • Équipement : Nettoyez tout l'équipement contaminé après utilisation. Pour les articles non jetables, des procédures de nettoyage validées sont nécessaires pour éliminer les résidus de composés puissants.[6]

  • EPI : Retirez et jetez les gants et autres EPI jetables immédiatement après la manipulation. Ne réutilisez pas les articles jetables.

Plan d'Élimination : Gestion Responsable des Déchets

L'élimination appropriée des déchets de this compound est essentielle pour protéger l'environnement et se conformer à la réglementation. En tant que substance potentiellement psychoactive, le this compound peut être soumis à une réglementation sur les substances contrôlées, nécessitant des procédures d'élimination spécifiques.

Type de Déchet Procédure d'Élimination Justification
This compound Solide Inutilisé Recueillir dans un récipient à déchets dangereux clairement étiqueté. Contacter le bureau de la santé et de la sécurité environnementales (EHS) de votre institution pour l'élimination en tant que déchet chimique puissant ou potentiellement contrôlé.[7]Assure une élimination conforme et sécurisée des composés puissants, en prévenant la contamination de l'environnement et le détournement potentiel.
Solutions de this compound Recueillir dans un récipient à déchets dangereux pour solvants halogénés ou non halogénés, selon le solvant utilisé. Étiqueter clairement le récipient avec tous ses composants.La ségrégation appropriée des déchets de solvants est nécessaire pour un traitement et une élimination appropriés.
Matériel Contaminé (par ex., gants, tubes) Placer dans un sac ou un récipient à déchets dangereux désigné et clairement étiqueté.Empêche la contamination croisée et garantit que les articles contaminés sont traités comme des déchets dangereux.

Remarque Importante : Ne jetez jamais de this compound ou de matériel contaminé dans les poubelles ordinaires ou dans l'évier.[7] Consultez toujours les directives de votre institution en matière de gestion des déchets dangereux.

Visualisation du Flux de Travail

Le diagramme suivant illustre le flux de travail logique pour la manipulation sécurisée du this compound, de la préparation à l'élimination.

cluster_prep Préparation cluster_handling Manipulation cluster_cleanup Nettoyage cluster_disposal Élimination prep_risk Évaluation des Risques prep_ppe Mise en Place de l'EPI prep_risk->prep_ppe prep_area Zone de Travail Désignée prep_ppe->prep_area handle_weigh Pesée prep_area->handle_weigh handle_solution Préparation de la Solution handle_weigh->handle_solution handle_transfer Transfert handle_solution->handle_transfer cleanup_decon Décontamination de la Surface handle_transfer->cleanup_decon cleanup_equip Nettoyage de l'Équipement cleanup_decon->cleanup_equip cleanup_ppe Retrait de l'EPI cleanup_equip->cleanup_ppe disp_waste Collecte des Déchets cleanup_ppe->disp_waste disp_contact Contacter l'EHS disp_waste->disp_contact

Légende: Flux de travail pour la manipulation sécurisée du this compound.

Ce guide a pour but de fournir une base solide pour la manipulation sécurisée du this compound. Il est impératif que tous les membres du personnel de laboratoire reçoivent une formation approfondie sur ces procédures et qu'ils comprennent les dangers potentiels associés à la manipulation de composés de recherche puissants.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.